molecular formula C10H14ClNO2 B020992 (S)-2-Amino-4-phenylbutanoic acid hydrochloride CAS No. 105382-09-0

(S)-2-Amino-4-phenylbutanoic acid hydrochloride

Katalognummer: B020992
CAS-Nummer: 105382-09-0
Molekulargewicht: 215.67 g/mol
InChI-Schlüssel: CHBMONIBOQCTCF-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-4-phenylbutanoic acid hydrochloride is a chiral phenylbutanoic acid derivative of significant interest in neuroscience and medicinal chemistry research. This compound serves as a key synthetic intermediate and a crucial building block for studying the structure-activity relationships of biologically active molecules, particularly those targeting the central nervous system. Its structural similarity to Phenibut (β-Phenyl-GABA) and other GABA-mimetics makes it a valuable tool for investigating GABA B receptor pharmacology and designing novel neuroactive compounds . Researchers utilize this amino acid in the development of potential therapeutics for neurological disorders, leveraging its chiral center for stereoselective synthesis. The hydrochloride salt ensures enhanced stability and solubility for various experimental applications. Specifications & Safety: • CAS Number: 105382-09-0 • Molecular Formula: C 10 H 14 ClNO 2 • Molecular Weight: 215.68 g/mol • Storage: Store under an inert atmosphere at room temperature . • Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation . Disclaimer: This product is intended for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

(2S)-2-amino-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBMONIBOQCTCF-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-2-Amino-4-phenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-Amino-4-phenylbutanoic acid hydrochloride, also known as L-Homophenylalanine hydrochloride, is a chiral amino acid derivative of significant interest in pharmaceutical research and development. Its structural similarity to phenylalanine, with an extended carbon chain, provides a unique building block for the synthesis of novel peptides and small molecule therapeutics. A thorough understanding of its physical properties is paramount for its effective application in drug design, formulation, and manufacturing. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, including its chemical identity, physicochemical properties, solubility, and spectral data, alongside practical guidance on its handling and analysis.

Chemical Identity and Structure

This compound is the hydrochloride salt of the (S)-enantiomer of 2-amino-4-phenylbutanoic acid. The presence of the chiral center at the alpha-carbon is a key feature, influencing its biological activity and interactions.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms L-Homophenylalanine hydrochloride[1][2]
CAS Number 105382-09-0[2]
Molecular Formula C₁₀H₁₄ClNO₂[2]
Molecular Weight 215.68 g/mol [1][2]
Chemical Structure

N/A

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various experimental and physiological conditions.

Physical State and Appearance

This compound is a white to off-white crystalline powder at room temperature.

Melting Point

The melting point is a crucial indicator of purity. For this compound, a consistent melting point with decomposition is reported.

Melting PointSource
262-265 °C (decomposes)[1]

Note: The decomposition indicates that the compound breaks down upon melting, a factor to consider in thermal processing.

Optical Rotation

As a chiral molecule, this compound exhibits optical activity, which is a key parameter for confirming its enantiomeric purity.

Optical Rotation ([α]²⁰/D)ConditionsSource
+38°c = 1 in 3 M HCl[1]

Expert Insight: The specific rotation is a critical quality control parameter. Any significant deviation from this value may indicate the presence of the (R)-enantiomer or other impurities.

Solubility Profile

The solubility of a drug candidate is a primary determinant of its bioavailability and formulation possibilities. While direct solubility data for the hydrochloride salt in a wide range of organic solvents is limited, valuable insights can be drawn from studies on the free amino acid, L-homophenylalanine.

Aqueous Solubility

A study on L-homophenylalanine revealed that its aqueous solubility is pH-dependent. The hydrochloride salt, being acidic, is expected to have good aqueous solubility. The solubility of the free amino acid is lowest around its isoelectric point and increases significantly in acidic and basic conditions.

Experimental Data for L-Homophenylalanine (Free Amino Acid):

TemperaturepHMolar Solubility (mol%)
298 K~6 (pI)0.0075
328 K1.070.278

This data suggests that the hydrochloride salt will be readily soluble in aqueous media.

Solubility in Organic Solvents

While specific quantitative data for the hydrochloride salt is scarce, based on the properties of similar amino acid hydrochlorides, a general solubility profile can be inferred:

  • High Solubility: Water, Methanol

  • Moderate Solubility: Ethanol

  • Low to Insoluble: Dichloromethane, Ethyl Acetate, Hexanes

Protocol for Solubility Determination (Gravimetric Method):

  • Prepare saturated solutions of this compound in the desired solvents at a constant temperature.

  • Equilibrate the solutions for a sufficient period (e.g., 24 hours) with continuous stirring.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Evaporate the solvent completely under vacuum.

  • Weigh the remaining solid residue to determine the mass of the dissolved compound.

  • Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in D₂O) Chemical Shifts:

  • ~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

  • ~4.0 ppm (t, 1H): Alpha-proton (CH-NH₃⁺).

  • ~2.7 ppm (t, 2H): Methylene protons adjacent to the phenyl group (CH₂-Ph).

  • ~2.1-2.3 ppm (m, 2H): Methylene protons adjacent to the alpha-carbon (CH₂-CH).

Expert Insight: The diastereotopic nature of the benzylic protons may lead to a more complex multiplet than a simple triplet, depending on the solvent and resolution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected Key IR Absorption Bands (KBr pellet):

  • ~2500-3300 cm⁻¹ (broad): N-H stretching of the ammonium group (NH₃⁺) and O-H stretching of the carboxylic acid.

  • ~1730-1750 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1500-1600 cm⁻¹: N-H bending of the ammonium group.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (ESI+):

  • [M+H]⁺: The molecular ion peak corresponding to the free base (C₁₀H₁₃NO₂) would be observed at m/z 180.10.

  • Loss of H₂O: A fragment corresponding to the loss of water from the molecular ion.

  • Loss of COOH: A fragment resulting from the cleavage of the carboxylic acid group.

  • Tropylium ion: A characteristic fragment at m/z 91 arising from the benzyl group.

Handling and Safety

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the closely related 4-Amino-3-phenylbutanoic acid hydrochloride, the following precautions should be observed.[3]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust.

    • Use only in a well-ventilated area.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

    • If skin irritation occurs, get medical advice.

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Logical and Experimental Workflows

The following diagrams illustrate key workflows for the characterization and use of this compound.

G cluster_0 Compound Verification cluster_1 Application A Sample of (S)-2-Amino-4- phenylbutanoic acid HCl B Melting Point Analysis A->B C Optical Rotation A->C D Spectroscopic ID (NMR, IR, MS) A->D E Purity Assessment (e.g., HPLC) A->E F Peptide Synthesis B->F G Small Molecule Synthesis B->G H Biological Screening B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H

Caption: Logical flow from verification to application.

Conclusion

This compound is a valuable chiral building block with well-defined physicochemical properties. Its consistent melting point and specific optical rotation serve as reliable indicators of its identity and purity. While comprehensive solubility and spectral data for the hydrochloride salt itself are not fully available in the public domain, this guide provides a robust framework based on data from closely related analogues and predictive methodologies. Adherence to appropriate safety and handling protocols is essential for its use in a research and development setting. This technical guide serves as a foundational resource for scientists and researchers, enabling the informed and effective application of this compound in the advancement of pharmaceutical sciences.

References

  • Sigma-Aldrich. Safety Data Sheet for L-β-Homophenylalanine hydrochloride. (2025).
  • PubChem. Compound Summary for (S)-2-amino-4-phenylbutanoic acid.[Link].

  • ChemBK. This compound.[Link].

  • Sadeghi, M., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. RSC Advances, 14(16), 11333-11344. [Link].

Sources

(S)-2-Amino-4-phenylbutanoic acid hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-2-Amino-4-phenylbutanoic acid hydrochloride for Advanced Research and Pharmaceutical Development

Foreword: Beyond the Proteome

In the landscape of modern drug discovery and peptide chemistry, the exploration of non-proteinogenic amino acids has opened new frontiers. These unique building blocks, which lie outside the canonical set of twenty protein-building amino acids, offer chemists and pharmacologists a sophisticated toolkit to modulate the structure, stability, and biological activity of peptides and small molecules. Among these, (S)-2-Amino-4-phenylbutanoic acid, commonly known as L-Homophenylalanine, stands out for its utility and versatility. This guide provides an in-depth technical overview of its hydrochloride salt, a stable and readily usable form for researchers. We will delve into its fundamental structure, synthesis, analytical characterization, and critical applications, grounding our discussion in the practical insights required for laboratory application and drug development workflows.

Core Identity: Structure and Physicochemical Profile

This compound is the hydrochloride salt of L-Homophenylalanine, an alpha-amino acid that is a higher homologue of the proteinogenic amino acid L-phenylalanine, containing an additional methylene group in its side chain. This seemingly minor structural extension has significant implications for its conformational flexibility and its interactions within biological systems.

Molecular Structure and Stereochemistry

The defining feature of this molecule is its stereochemistry at the alpha-carbon, designated as '(S)' according to the Cahn-Ingold-Prelog priority rules. This configuration is crucial, as the biological activity of chiral molecules is often enantiomer-dependent. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a significant practical advantage in experimental settings.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A thorough understanding of a compound's physical and chemical properties is a prerequisite for its effective use in synthesis and formulation. The key properties of L-Homophenylalanine hydrochloride are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClNO₂[1][2]
Molecular Weight 215.68 g/mol [1][2]
CAS Number 105382-09-0 (S-isomer HCl)[1][2]
Melting Point 262-265 °C (decomposes)[1]
Appearance White crystalline solid[3]
Optical Activity [α]20/D +38° (c=1 in 3M HCl)
Storage Room temperature, sealed in a dry, inert atmosphere[1][2]

Synthesis and Chiral Integrity: A Scientist's Perspective

The synthesis of enantiomerically pure non-proteinogenic amino acids is a significant challenge in organic chemistry. The goal is not merely to construct the molecular backbone but to control its three-dimensional arrangement with high fidelity. For (S)-2-Amino-4-phenylbutanoic acid, both chemical and biocatalytic methods have proven effective.

Asymmetric Enzymatic Synthesis (A Preferred Route)

From an efficiency and sustainability standpoint, enzymatic synthesis is often superior to classical chemical methods. The use of transaminases for the asymmetric synthesis of L-Homophenylalanine from its corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid (OPBA), is a well-established and highly stereoselective method.[4][5]

Causality Behind the Method: Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule (like L-aspartate or L-glutamate) to a keto acid acceptor.[4][6] The enzyme's active site is inherently chiral, which allows it to distinguish between the two faces of the planar keto acid substrate. This forces the incoming amino group to add from a specific direction, resulting in the formation of predominantly one enantiomer (in this case, the S-isomer). This process, known as asymmetric synthesis, circumvents the need for a separate chiral resolution step, which is often inefficient.[7]

synthesis_workflow start Substrates: 2-Oxo-4-phenylbutanoic acid (OPBA) L-Amino Acid Donor (e.g., L-Aspartate) reactor Bioreactor: - Recombinant Transaminase (AroAT) - Aqueous Buffer (Controlled pH, Temp) - Pyridoxal 5'-phosphate (PLP) cofactor start->reactor 1. Add Substrates reaction Enzymatic Transamination (Asymmetric Amination) reactor->reaction 2. Incubate quench Reaction Quench (e.g., pH adjustment) reaction->quench 3. Terminate separation Product Isolation: - Centrifugation (to remove cells) - Ion-Exchange Chromatography quench->separation 4. Purify crystallization Crystallization & Purification: - Acidification with HCl - Recrystallization from solvent/anti-solvent separation->crystallization 5. Isolate Salt product (S)-2-Amino-4-phenylbutanoic acid hydrochloride (L-HPA·HCl) crystallization->product 6. Final Product

Caption: Generalized workflow for the asymmetric enzymatic synthesis of L-HPA·HCl.

Classical Chemical Synthesis and Resolution

Alternatively, L-Homophenylalanine can be synthesized as a racemic mixture (a 50:50 mix of S and R enantiomers) through traditional organic chemistry routes, such as the Strecker or hydantoin synthesis. The critical, and often most challenging, step is the subsequent separation of the desired (S)-enantiomer from the unwanted (R)-enantiomer. This process is known as chiral resolution.[7]

Methods for Chiral Resolution:

  • Diastereomeric Crystallization: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.

  • Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP).[8] The two enantiomers interact differently with the CSP, causing them to elute at different times, thus enabling their separation.[9]

Expert Insight: While chemically robust, these methods often result in a theoretical maximum yield of only 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled. This makes enzymatic routes, which can achieve theoretical yields approaching 100% with high enantiomeric excess, more attractive for industrial-scale production.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of this compound is paramount. A multi-technique analytical approach ensures a self-validating system where data from one method corroborates the findings of another.

analytical_workflow cluster_identity Structural Identity cluster_purity Purity Assessment nmr NMR Spectroscopy (¹H and ¹³C) ms Mass Spectrometry (MS) ftir FTIR Spectroscopy hplc Purity by HPLC-UV chiral_hplc Enantiomeric Purity (Chiral HPLC) elemental Elemental Analysis sample Test Sample: L-HPA·HCl sample->nmr sample->hplc

Caption: Logical workflow for the comprehensive analytical characterization of L-HPA·HCl.

Step-by-Step Analytical Protocols (Generalized)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure by observing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

  • Protocol:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H NMR signals: Resonances corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the ethyl linker (-CH₂-CH₂-), the alpha-proton (-CH-), and the exchangeable amine protons.

    • Expected ¹³C NMR signals: Resonances for the carboxyl carbon, the aromatic carbons, the aliphatic carbons, and the alpha-carbon.

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the free base.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 180.1, where M is the mass of the free amino acid (C₁₀H₁₃NO₂).[10]

C. Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the enantiomeric purity (enantiomeric excess, %ee).

  • Protocol:

    • Select a suitable chiral stationary phase (CSP) known for resolving underivatized amino acids, such as a teicoplanin-based column.[8]

    • Prepare a mobile phase, often a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a chiral additive.

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the HPLC system and monitor the elution profile with a UV detector.

    • Expected Result: A high-purity sample of this compound will show a single major peak. The absence of a peak at the retention time corresponding to the (R)-enantiomer confirms high enantiomeric purity.

Applications in Research and Drug Development

The utility of L-Homophenylalanine lies in its ability to act as a modified building block in peptide synthesis. Incorporating non-proteinogenic amino acids like L-Homophenylalanine can confer desirable properties to a peptide therapeutic.[11][12]

  • Enhanced Proteolytic Stability: The altered side chain can make the adjacent peptide bonds less recognizable to proteases, thereby increasing the peptide's half-life in vivo.

  • Conformational Constraint: The longer side chain can influence the peptide's secondary structure (e.g., alpha-helices or beta-sheets), which can lead to improved receptor binding affinity and selectivity.

  • Pharmacophore Modification: It serves as a key intermediate in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors, which are used to treat hypertension.[11] The homophenylalanine moiety often fits into the hydrophobic pockets of the target enzyme.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[13][14] However, standard laboratory safety practices should always be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[15]

  • Handling: Avoid generating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[16]

  • Storage: Keep the container tightly closed in a dry, cool place to prevent degradation.[15]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry and drug development. Its unique structure, accessible through highly stereoselective enzymatic synthesis, allows researchers to fine-tune the properties of bioactive molecules. A comprehensive understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

  • PubChem. Phenibut - Compound Summary. National Center for Biotechnology Information.

  • Wikipedia. Phenibut. Wikimedia Foundation.

  • MySkinRecipes. (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride.

  • World Health Organization. Pre-Review Report: PHENIBUT. WHO.

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.

  • ChemBK. This compound.

  • PubChem. (S)-3-Amino-4-phenylbutanoic acid - Compound Summary. National Center for Biotechnology Information.

  • Sigma-Aldrich. L-Homophenylalanine hydrochloride. Merck KGaA.

  • D'Andrea, S. V., & Ghosh, A. K. (2004). Stereoselective Synthesis of the Nonproteinogenic Amino Acid (2S,3R)-3-Amino-2-hydroxydecanoic Acid from (4S,5S)-4-Formyl-5-vinyl-2-oxazolidinone. The Journal of Organic Chemistry, 69(18), 6245–6248.

  • Sigma-Aldrich. SAFETY DATA SHEET - L-β-Homophenylalanine hydrochloride. Merck KGaA.

  • ACS Omega. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. American Chemical Society.

  • BLDpharm. This compound.

  • Google Patents. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase.

  • van der Donk, W. A., & Garg, N. (2004). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Accounts of Chemical Research, 37(6), 355–364.

  • Wikipedia. Chiral resolution. Wikimedia Foundation.

  • WebMD. Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

  • TCI Chemicals. SAFETY DATA SHEET - DL-Homophenylalanine.

  • Kim, M. J., et al. (2007). Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. Journal of Molecular Catalysis B: Enzymatic, 47(3-4), 119-125.

  • Saghyan, A. S., & Langer, P. (2016). Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions. In Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.

  • Nishikiori, R., et al. (2013). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 5(19), 5098-5101.

  • PharmaCompass. 4-Amino-3-phenylbutanoic acid.

  • Google Patents. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.

  • Fisher Scientific. SAFETY DATA SHEET - D-Homophenylalanine.

  • Ali, I., et al. (2019). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 24(17), 3072.

  • Chemical Communications. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Royal Society of Chemistry.

  • ResearchGate. The synthesis of L-(+)-homophenylalanine hydrochloride.

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Merck KGaA.

  • BenchChem. Spectroscopic and Analytical Profile of 1-Amino-4-hydroxybutan-2-one Hydrochloride.

  • ChemicalBook. (S)-2-amino-4-phenylbutan-1-ol synthesis.

  • Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091.

  • Chem-Impex International. SAFETY DATA SHEET - Fmoc-3-methyl-D-β-homophenylalanine.

  • PharmTech. Exploring the Role of Amino Acid APIs in Drug Development and Formulation.

  • ResearchGate. (PDF) Chiral Resolution with Frozen Aqueous Amino Acids.

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.

Sources

An In-depth Technical Guide to (S)-2-Amino-4-phenylbutanoic Acid Hydrochloride: A Key Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Drug Design

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. The biological systems with which pharmaceuticals interact are inherently chiral, often leading to significant differences in the pharmacological and toxicological profiles of enantiomers. (S)-2-Amino-4-phenylbutanoic acid hydrochloride, also known as L-Homophenylalanine hydrochloride, is a non-proteinogenic amino acid that serves as a critical chiral building block for the synthesis of a variety of active pharmaceutical ingredients (APIs). Its utility lies in the precise spatial arrangement of its functional groups, which allows for the construction of complex, enantiomerically pure molecules. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a synthetic precursor is fundamental to its effective application in process development and formulation. This compound is a white to off-white crystalline solid.[1] Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClNO₂[2]
Molecular Weight 215.68 g/mol [2]
CAS Number 105382-09-0ChemBK
Melting Point 262-265 °C (decomposition)[2]
Boiling Point 324.8 °C at 760 mmHg[2]
Storage Room Temperature, Sealed in Dry Conditions[2]

The hydrochloride salt form enhances the stability and solubility of the amino acid in aqueous media, a desirable characteristic for many synthetic transformations.

Enantioselective Synthesis: Crafting the Chiral Architecture

The synthesis of enantiomerically pure (S)-2-Amino-4-phenylbutanoic acid is a critical step in its utilization. Asymmetric synthesis strategies are employed to ensure the desired stereochemistry, as the biological activity of the final drug product often resides in a single enantiomer. One common and efficient approach involves the use of chiral starting materials, such as L-aspartic acid.[3]

Below is a representative, high-level workflow for the enantioselective synthesis of (S)-2-Amino-4-phenylbutanoic acid, which is then converted to its hydrochloride salt.

cluster_0 Synthesis Workflow A L-Aspartic Acid B Protection of Amino and Carboxyl Groups A->B e.g., Boc protection C Activation of β-Carboxyl Group B->C e.g., formation of an acid chloride or mixed anhydride D Cuprate-Mediated Phenyl Group Introduction C->D Stereospecific reaction E Deprotection D->E Acidic or hydrogenolysis conditions F (S)-2-Amino-4-phenylbutanoic Acid E->F G Salt Formation with HCl F->G Treatment with hydrochloric acid H This compound G->H

Caption: A generalized workflow for the enantioselective synthesis of this compound starting from L-aspartic acid.

Experimental Protocol: A Self-Validating Approach

The following is a generalized protocol for the synthesis, emphasizing in-process controls to ensure the integrity of the final product.

  • Protection: The amino group of L-aspartic acid is protected, commonly with a tert-butyloxycarbonyl (Boc) group, and the α-carboxyl group is esterified.

  • Activation and Coupling: The β-carboxyl group is selectively activated to facilitate the introduction of the phenyl group.

  • Purification and In-Process Control: The crude product is purified by chromatography. The structure and purity are confirmed by ¹H NMR and LC-MS.

  • Deprotection: The protecting groups are removed under conditions that do not racemize the chiral center.

  • Salt Formation: The resulting free amino acid is treated with a stoichiometric amount of hydrochloric acid in a suitable solvent, followed by crystallization to yield the hydrochloride salt.

  • Final Product Characterization: The final product is rigorously analyzed to confirm its identity, purity, and enantiomeric excess.

Analytical Characterization: Ensuring Purity and Identity

The comprehensive characterization of this compound is essential for its use in pharmaceutical manufacturing. A suite of analytical techniques is employed to confirm the structure, purity, and chirality of the compound.

cluster_1 Analytical Workflow A Sample of (S)-2-Amino-4-phenylbutanoic Acid HCl B ¹H and ¹³C NMR Spectroscopy A->B Structural Confirmation C Mass Spectrometry (MS) A->C Molecular Weight Verification D Chiral High-Performance Liquid Chromatography (HPLC) A->D Enantiomeric Purity Determination E Infrared (IR) Spectroscopy A->E Functional Group Identification F Elemental Analysis A->F Elemental Composition Confirmation G Certificate of Analysis (CoA)

Caption: A comprehensive analytical workflow for the characterization of this compound.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, and the methylene protons of the ethyl bridge.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a critical technique for determining the enantiomeric purity of the compound.[5]

    • Stationary Phase: A chiral stationary phase (CSP) is used to separate the enantiomers. Polysaccharide-based CSPs are often effective.[6]

    • Mobile Phase: A mixture of organic solvents, such as hexane and ethanol, with an acidic or basic modifier is typically used.

    • Detection: UV detection is commonly employed, as the phenyl group provides a chromophore.

Applications in Drug Development: A Cornerstone for ACE Inhibitors

(S)-2-Amino-4-phenylbutanoic acid is a key intermediate in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors.[7] These drugs are widely used in the treatment of hypertension and congestive heart failure. The (S)-homophenylalanine moiety is a central pharmacophore unit in many of these drugs.[7]

Examples of ACE inhibitors synthesized using (S)-2-Amino-4-phenylbutanoic acid or its derivatives include:

  • Enalapril

  • Lisinopril

  • Benazepril

  • Quinapril

  • Ramipril

The incorporation of the (S)-2-amino-4-phenylbutanoyl moiety is crucial for the high-affinity binding of these inhibitors to the active site of the ACE enzyme.

Safety and Handling: Ensuring Laboratory Best Practices

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[1] Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]

Conclusion: A Versatile and Indispensable Reagent

This compound is a prime example of the importance of chiral building blocks in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile chemical handles make it an indispensable precursor for the manufacture of several life-saving drugs, particularly in the class of ACE inhibitors. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective and safe utilization in research and development.

References

  • MySkinRecipes. (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride. Available at: [Link]

  • PubChem. Phenibut. National Center for Biotechnology Information. Available at: [Link]

  • Ahmad, A. L., et al. (2010). Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor. Journal of Chemical and Natural Resources Engineering, 1(1), 1-10.
  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • PubMed Central. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Available at: [Link]

  • ResearchGate. A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. Available at: [Link]

  • MySkinRecipes. (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • ResearchGate. Various approaches for the synthesis of selected ACE inhibitors building blocks. Available at: [Link]

  • Loba Chemie. L-PHENYLALANINE FOR BIOCHEMISTRY. Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF ANGIOTENSIN-CONVERTING ENZYME (ACE) INHIBITORS: AN IMPORTANT CLASS OF ANTIHYPERTENSIVE DRUGS. Available at: [Link]

  • ChemRxiv. Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. Available at: [Link]

  • Chemsrc. CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride. Available at: [Link]

  • Scholars Research Library. Modern Development in ACE inhibitors. Available at: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • AVESIS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]

  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]

Sources

(S)-2-Amino-4-phenylbutanoic acid hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (S)-2-Amino-4-phenylbutanoic acid hydrochloride

Foreword

(S)-2-Amino-4-phenylbutanoic acid, also known as L-Homophenylalanine, is a non-proteinogenic α-amino acid that serves as a crucial chiral building block in synthetic organic chemistry.[1] Its hydrochloride salt is of particular interest in the pharmaceutical industry, where it is utilized in the synthesis of various active pharmaceutical ingredients (APIs), including angiotensin-converting enzyme (ACE) inhibitors.[2] A thorough understanding of the solubility of this compound is paramount for the design and optimization of crystallization processes, formulation development, and ensuring bioavailability. This guide provides a comprehensive overview of the physicochemical properties, factors influencing solubility, and a detailed experimental protocol for the determination of the solubility of this important compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₂[3]
Molar Mass 215.68 g/mol [3]
Melting Point 262-265 °C (decomposes)[3]
Appearance White crystalline powderInferred from related compounds
CAS Number 105382-09-0[4]

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by both the intrinsic characteristics of the solute and the properties of the solvent system.

  • pH: As an amino acid salt, the pH of the aqueous medium will significantly influence the ionization state of the amino and carboxylic acid groups, thereby affecting its solubility. The solubility is expected to be lowest at the isoelectric point (pI) and increase in acidic or alkaline conditions. For the related compound L-Homophenylalanine, a dramatic increase in solubility is observed at pH values below 2.5 and above 9.5.[5]

  • Temperature: The dissolution of most solid compounds is an endothermic process, and therefore, the solubility of this compound is expected to increase with temperature.

  • Solvent Polarity: The presence of polar functional groups (amine and carboxylic acid) suggests that polar solvents will be more effective at solvating this molecule.

  • Crystal Lattice Energy: The stability of the crystal lattice will influence the energy required to break the intermolecular forces and dissolve the compound.

Solubility Data of a Structurally Related Analog

Table 1: Mole Fraction Solubility (x) of L-Homophenylalanine Ethyl Ester Hydrochloride in Various Solvents at Different Temperatures (K) [6]

Temperature (K)Ethanoln-Propanoli-Propanoln-ButanolAcetone
283.15 0.04580.02670.01750.01630.0007
293.15 0.05730.03390.02240.02090.0010
303.15 0.07110.04280.02850.02670.0013
313.15 0.08760.05380.03620.03410.0017
323.15 0.10750.06740.04580.04340.0022

It is crucial to note that the esterification of the carboxylic acid group will alter the polarity and hydrogen bonding capabilities of the molecule, and thus, the solubility values presented above should be considered as an estimation for the trends of this compound.

For the free amino acid, L-Homophenylalanine, the aqueous solubility is reported to be 3.33 mg/mL, achieved with the aid of ultrasonication and pH adjustment to 12 with NaOH.[2]

Experimental Determination of Solubility

The recommended method for the accurate determination of the solubility of this compound is the isothermal equilibrium solubility method , followed by quantification of the dissolved solute using High-Performance Liquid Chromatography (HPLC).

Principle

A supersaturated solution of the compound in the selected solvent is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis prep1 Weigh excess (S)-2-Amino-4-phenylbutanoic acid HCl prep2 Add to a known volume of solvent in a sealed vial equil1 Place vials in a temperature-controlled shaker prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-48 hours) sample1 Allow solids to settle equil2->sample1 sample2 Withdraw an aliquot of the supernatant sample3 Filter through a 0.22 µm syringe filter analysis1 Dilute the filtrate with mobile phase sample3->analysis1 analysis2 Inject into HPLC system analysis3 Quantify using a calibration curve

Caption: Isothermal Equilibrium Solubility Workflow.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Pipette a known volume (e.g., 2 mL) of the desired solvent (e.g., water, methanol, ethanol) into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sampling and Filtration:

    • Remove the vials from the shaker and allow the undissolved solid to settle for approximately 30 minutes in a temperature-controlled environment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility, accounting for the dilution factor.

Recommended HPLC Method

A reversed-phase HPLC method with UV detection is suitable for the quantification of this compound.

Table 2: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH 2.85) (e.g., 25:75 v/v)[7]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: Method development and validation are essential to ensure accuracy and precision for this specific analyte.

HPLC Analysis Workflow Diagram

G cluster_prep Standard & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Prepare stock solution of reference standard prep2 Create serial dilutions for calibration curve hplc1 Inject standards and sample into HPLC prep2->hplc1 prep3 Dilute filtered sample from solubility experiment prep3->hplc1 hplc2 Separate analyte on C18 column hplc3 Detect analyte by UV at 210 nm data1 Integrate peak areas hplc3->data1 data2 Construct calibration curve (Peak Area vs. Concentration) data3 Calculate sample concentration data2->data3 data4 Determine solubility (mg/mL or mol/L)

Caption: HPLC Quantification Workflow.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a complete public dataset for this specific compound is lacking, the provided data for a close structural analog, along with the detailed experimental protocol, offers a robust starting point for researchers, scientists, and drug development professionals. The methodologies outlined herein, when executed with precision, will yield reliable and accurate solubility data, which is critical for the successful development and application of this important pharmaceutical intermediate.

References

  • Journal of Chemical & Engineering Data. (2021). Solubility Behavior of l-Homophenylalanine Ethyl Ester Hydrochloride in 12 Individual Solvents from 283.15 to 323.15 K. ACS Publications. Available at: [Link]

  • PubChem. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505. National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Royal Society of Chemistry. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]

Sources

(S)-2-Amino-4-phenylbutanoic Acid Hydrochloride: A Technical Guide for Central Nervous System Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Amino-4-phenylbutanoic acid hydrochloride, also known as L-homophenylalanine hydrochloride (L-HPA·HCl), is a non-proteinogenic α-amino acid structurally analogous to L-phenylalanine. While its primary industrial application lies in its use as a chiral building block for synthesizing angiotensin-converting enzyme (ACE) inhibitors, its structural characteristics present a compelling case for its utility as a specialized tool in central nervous system (CNS) research.[1][2][3] This guide provides an in-depth technical overview of L-HPA·HCl, focusing on its physicochemical properties, its presumptive mechanism of interaction with the CNS via the Large Neutral Amino Acid Transporter 1 (LAT1), and its potential applications in neuropharmacology and drug development. We will explore its role as a competitive ligand for studying blood-brain barrier transport, its potential influence on neurotransmitter synthesis pathways, and provide validated experimental frameworks for its application in both in vitro and in vivo CNS models.

Introduction: Beyond a Synthetic Intermediate

(S)-2-Amino-4-phenylbutanoic acid is a homolog of L-phenylalanine, featuring an additional methylene group in its side chain.[4] This seemingly minor structural modification has significant implications for its biological recognition and transport. While the bulk of existing literature centers on its role as a precursor in pharmaceutical synthesis, particularly for drugs targeting hypertension, this perspective overlooks its potential as a probe for fundamental CNS processes.[3][5]

The blood-brain barrier (BBB) represents a formidable challenge in neuroscience research and drug development, tightly regulating the passage of molecules into the brain's microenvironment. The Large Neutral Amino Acid Transporter 1 (LAT1), a stereoselective transporter highly expressed at the BBB, is a critical gateway for essential amino acids like L-phenylalanine, as well as several neuroactive drugs such as L-DOPA and gabapentin.[6][7][8] Given its structural similarity to L-phenylalanine, L-HPA is a prime candidate for interaction with LAT1, positioning it as a valuable tool for researchers seeking to modulate or investigate this crucial transport system.

This guide will bridge the gap between the compound's established use in chemical synthesis and its untapped potential in CNS research. We will provide the foundational knowledge and practical methodologies for scientists to leverage L-HPA·HCl in their studies of neuro-transport phenomena, neurotransmitter modulation, and as a potential scaffold for novel CNS drug delivery strategies.

Physicochemical Properties for the Bench Scientist

The hydrochloride salt of L-homophenylalanine is typically supplied as a white crystalline solid, a form that enhances its solubility in aqueous solutions for experimental use.[9] Understanding its physical and chemical characteristics is paramount for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₂[3]
Molecular Weight 215.68 g/mol [3]
Melting Point 262-265 °C (decomposes)[3]
Appearance White crystalline solid[9]
Solubility (Hydrochloride Salt) Soluble in water. Also soluble in DMF (25 mg/mL), DMSO (20 mg/mL), Ethanol (14 mg/mL), and PBS (pH 7.2, 10 mg/mL).[10]
Storage Sealed in a dry environment at room temperature.[3]

Expert Insight: The hydrochloride salt form is preferred for research applications due to its improved stability and solubility in physiological buffers compared to the free base. When preparing stock solutions, it is advisable to start with a concentration of 10 mg/mL in PBS (pH 7.2) and sterile filter for cell culture experiments. For in vivo applications, solubility in saline should be confirmed for the desired dosage.

Mechanism of Action: The LAT1 Gateway to the CNS

The primary mechanism by which L-HPA·HCl is expected to exert effects on the CNS is through its interaction with the Large Neutral Amino Acid Transporter 1 (LAT1). LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids, including phenylalanine, tyrosine, leucine, and tryptophan, across the BBB.[11] This transport is crucial for providing the brain with the necessary precursors for protein and neurotransmitter synthesis.[12][13]

Competitive Inhibition and Transport

Due to its structural similarity to L-phenylalanine, L-HPA is hypothesized to be a substrate for LAT1. This interaction can be leveraged in two principal ways in a research setting:

  • As a Competitive Inhibitor: L-HPA can be used to competitively block the transport of other LAT1 substrates. This is invaluable for studies aiming to elucidate the role of LAT1 in the brain uptake of other amino acids, drugs, or novel chemical entities. By observing the reduction in the transport of a radiolabeled or fluorescently tagged LAT1 substrate in the presence of L-HPA, researchers can quantify the involvement of this transporter.[14]

  • As a LAT1 Substrate: L-HPA itself is likely transported across the BBB. This opens up the possibility of using it as a carrier molecule to deliver conjugated drugs or probes into the CNS. Furthermore, once in the brain, elevated concentrations of L-HPA could competitively inhibit the transport of endogenous amino acids, leading to downstream effects on neurotransmitter synthesis.[8]

Signaling Pathway: LAT1-Mediated Transport at the Blood-Brain Barrier

LAT1_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain ECF L_HPA_blood L-HPA LAT1 LAT1 Transporter L_HPA_blood->LAT1 Competes for binding L_Phe_blood L-Phenylalanine (Endogenous) L_Phe_blood->LAT1 Other_LNAA_blood Other Large Neutral Amino Acids Other_LNAA_blood->LAT1 L_HPA_brain L-HPA LAT1->L_HPA_brain Transport L_Phe_brain L-Phenylalanine LAT1->L_Phe_brain Transport Neurotransmitter_synthesis Neurotransmitter Synthesis L_HPA_brain->Neurotransmitter_synthesis Potential Modulation L_Phe_brain->Neurotransmitter_synthesis Precursor

Caption: L-HPA competes with endogenous amino acids for LAT1-mediated transport across the BBB.

Potential Downstream Effects on Neurotransmitter Synthesis

L-phenylalanine is the precursor for the synthesis of tyrosine, which in turn is the precursor for the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[13][15] By competing with L-phenylalanine for transport into the brain, high concentrations of L-HPA could theoretically reduce the availability of this crucial precursor, thereby modulating catecholamine synthesis. This makes L-HPA a potential tool for studying the dynamics of neurotransmitter precursor transport and its impact on neurochemical balance.

Workflow: Investigating L-HPA's Impact on Neurotransmitter Levels

neurotransmitter_workflow animal_model In Vivo Animal Model (e.g., Rat, Mouse) administer_hpa Administer L-HPA·HCl (Systemic or Intracerebral) animal_model->administer_hpa microdialysis In Vivo Microdialysis of specific brain region (e.g., Striatum, Prefrontal Cortex) administer_hpa->microdialysis hplc HPLC-ECD Analysis of Dialysate microdialysis->hplc data_analysis Quantify Neurotransmitter and Metabolite Levels (Dopamine, Serotonin, etc.) hplc->data_analysis

Caption: Experimental workflow for assessing the in vivo effects of L-HPA on neurotransmission.

Experimental Protocols and Applications

The following protocols are provided as a framework for incorporating L-HPA·HCl into CNS research. They are based on established methodologies for studying BBB transport and neurochemistry.

In Vitro Blood-Brain Barrier Transport Assay

This protocol allows for the characterization of L-HPA as a competitive inhibitor of LAT1 using a cell-based model.

Objective: To determine the inhibitory constant (IC₅₀) of L-HPA·HCl for LAT1-mediated transport.

Materials:

  • HEK293 cells stably expressing human LAT1 (or a similar cell line)

  • [¹⁴C]-L-leucine (a known LAT1 substrate)

  • This compound (L-HPA·HCl)

  • Hank's Balanced Salt Solution (HBSS)

  • Scintillation fluid and counter

Methodology:

  • Cell Culture: Plate the LAT1-expressing HEK293 cells in 24-well plates and grow to confluence.

  • Preparation of Solutions:

    • Prepare a stock solution of L-HPA·HCl in HBSS.

    • Prepare a range of concentrations of L-HPA·HCl by serial dilution in HBSS.

    • Prepare a solution of [¹⁴C]-L-leucine in HBSS at a concentration close to its Kₘ for LAT1.

  • Inhibition Assay:

    • Wash the cells twice with pre-warmed HBSS.

    • Add the L-HPA·HCl solutions at various concentrations to the wells and incubate for 10 minutes at 37°C.

    • Add the [¹⁴C]-L-leucine solution to each well (in the continued presence of L-HPA·HCl) and incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of [¹⁴C]-L-leucine uptake against the logarithm of the L-HPA·HCl concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validation: The experiment should include control wells with no inhibitor (100% uptake) and wells with a known potent LAT1 inhibitor (e.g., JPH203) to establish the dynamic range of the assay.[16]

In Vivo Microdialysis for Neurotransmitter Analysis

This protocol outlines the use of L-HPA·HCl to study its effects on extracellular neurotransmitter levels in a specific brain region of a live animal.[16]

Objective: To measure changes in extracellular dopamine and serotonin levels in the striatum following systemic administration of L-HPA·HCl.

Materials:

  • Adult male Sprague-Dawley rats

  • This compound (L-HPA·HCl)

  • Microdialysis probes and pump

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Anesthetic and surgical equipment

Methodology:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow the animal to recover for at least 24-48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration:

    • Administer L-HPA·HCl via intraperitoneal (i.p.) injection at the desired dose, dissolved in sterile saline.

    • Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Immediately analyze the dialysate samples using an HPLC-ECD system optimized for the detection of dopamine, serotonin, and their metabolites.

  • Data Analysis:

    • Quantify the concentration of each analyte in the dialysate samples.

    • Express the post-injection concentrations as a percentage of the average baseline concentration.

    • Use appropriate statistical tests to determine if L-HPA·HCl administration caused a significant change in neurotransmitter levels.

Trustworthiness: The inclusion of a vehicle-injected control group is essential to ensure that any observed changes are due to the action of L-HPA·HCl and not the injection procedure itself.

Future Directions and Unexplored Potential

The application of this compound in CNS research is still in its infancy. The logical next steps for elucidating its role and utility include:

  • Direct Pharmacokinetic Studies: Quantifying the brain penetration and regional distribution of L-HPA·HCl is crucial for understanding its potential CNS effects.

  • Neurobehavioral Studies: Investigating the effects of L-HPA·HCl administration on animal behavior, particularly in models of diseases where LAT1 function is implicated (e.g., phenylketonuria, certain forms of epilepsy), could reveal novel therapeutic avenues.[17]

  • Drug Delivery Conjugates: Exploring the use of L-HPA as a carrier moiety to transport CNS-impermeable drugs across the blood-brain barrier could be a fruitful area of research.

  • Electrophysiological Studies: Examining the effects of L-HPA on neuronal excitability and synaptic transmission in brain slice preparations would provide direct evidence of its neuroactive properties.[18]

Conclusion

This compound, or L-homophenylalanine hydrochloride, represents a promising yet underutilized tool for the CNS researcher. Its structural analogy to L-phenylalanine strongly suggests a functional interaction with the LAT1 transporter at the blood-brain barrier. This positions it as an ideal candidate for use as a competitive inhibitor to study LAT1-mediated transport, and as a potential modulator of neurotransmitter synthesis through precursor competition. The experimental frameworks provided in this guide offer a starting point for researchers to explore these possibilities and unlock the full potential of this compound in advancing our understanding of CNS function and pathology.

References

  • Gabapentinoid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pregabalin - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor | Request PDF. (2025, August 20). Retrieved January 22, 2026, from [Link]

  • Phenylalanine Transport Across the Blood-Brain Barrier as Studied With the in Situ Brain Perfusion Technique. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor | Request PDF. (2025, August 20). Retrieved January 22, 2026, from [Link]

  • [Advances in enzymatic production of L-homophenylalanine]. (2023, August 25). Retrieved January 22, 2026, from [Link]

  • This compound. (2024, April 9). Retrieved January 22, 2026, from [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024, February 26). Retrieved January 22, 2026, from [Link]

  • Dopamine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Effect of phenylalanine and its metabolites on the proliferation and viability of neuronal and astroglial cells: possible relevance in maternal phenylketonuria. (n.d.). Retrieved January 22, 2026, from [Link]

  • L-Phenylalanine Concentration in Blood of Phenylketonuria Patients: A Modified Enzyme Colorimetric Assay Compared With Amino Acid Analysis, Tandem Mass Spectrometry, and HPLC Methods. (n.d.). Retrieved January 22, 2026, from [Link]

  • Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. (2022, November 17). Retrieved January 22, 2026, from [Link]

  • Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. (n.d.). Retrieved January 22, 2026, from [Link]

  • Relationship: Specific Neurotransmitters and l-phenylalanine. (n.d.). Retrieved January 22, 2026, from [Link]

  • Vol 81, No 1 - Journal of Neurophysiology. (n.d.). Retrieved January 22, 2026, from [Link]

  • LAT1 and LAT2 selectivity of halogenated phenylalanines. (A) Inhibition... (n.d.). Retrieved January 22, 2026, from [Link]

  • (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505. (n.d.). Retrieved January 22, 2026, from [Link]

  • Regional transport of phenylalanine across the blood-brain barrier. (n.d.). Retrieved January 22, 2026, from [Link]

  • Phenibut - Solubility of Things. (n.d.). Retrieved January 22, 2026, from [Link]

  • (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505. (n.d.). Retrieved January 22, 2026, from [Link]

  • Continuous in Vivo Monitoring of Amino Acid Neurotransmitters by Microdialysis Sampling with Online Derovatization and Capillary Electrophoresis Separation. (n.d.). Retrieved January 22, 2026, from [Link]

  • Brain microdialysis from inside to outside. The left panel... (n.d.). Retrieved January 22, 2026, from [Link]

  • Phenylketonuria: translating research into novel therapies. (n.d.). Retrieved January 22, 2026, from [Link]

  • Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates | Molecular Pharmaceutics. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (n.d.). Retrieved January 22, 2026, from [Link]

  • An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons. (n.d.). Retrieved January 22, 2026, from [Link]

  • Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. (n.d.). Retrieved January 22, 2026, from [Link]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mechanisms of Dominant Electrophysiological Features of Four Subtypes of Layer 1 Interneurons. (2023, May 3). Retrieved January 22, 2026, from [Link]

  • Transport of L-phenylalanine and related amino acids at the ovine blood-brain barrier. (n.d.). Retrieved January 22, 2026, from [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). Retrieved January 22, 2026, from [Link]

  • Transport of Amino Acids Across the Blood-Brain Barrier. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Methodological & Application

Hydantoinase method for (S)-2-Amino-4-phenylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Enantioselective Synthesis of (S)-2-Amino-4-phenylbutanoic Acid via a Multi-Enzyme Hydantoinase Cascade

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Paradigm Shift in Chiral Amine Synthesis

(S)-2-Amino-4-phenylbutanoic acid, also known as L-homophenylalanine, is a non-proteinogenic amino acid of significant interest in pharmaceutical development, primarily as a key chiral building block for Angiotensin-Converting Enzyme (ACE) inhibitors. Traditional chemical synthesis routes to such chiral molecules are often plagued by challenges including harsh reaction conditions, the use of toxic reagents, and the need for difficult chiral resolutions, resulting in lower yields and significant environmental impact.

This application note details a robust and sustainable biocatalytic route known as the "hydantoinase process." This method leverages a multi-enzyme cascade to achieve dynamic kinetic resolution of a racemic hydantoin precursor, D,L-5-(2-phenylethyl)hydantoin, delivering the desired (S)-enantiomer with exceptional purity and high theoretical yields approaching 100%. We will explore the underlying enzymatic mechanics, provide detailed, field-proven protocols for both substrate synthesis and enzymatic conversion, and discuss the critical parameters for process optimization and validation.

The Scientific Rationale: Engineering an Efficient Enzymatic Cascade

The core of this method is a dynamic kinetic resolution process. Unlike a standard kinetic resolution which has a maximum theoretical yield of 50%, this process integrates an in-situ racemization step, continuously converting the unwanted enantiomer into the desired reaction pathway. This ensures that the entire racemic starting material can be converted into a single, optically pure product.[1]

The Multi-Enzyme System

For the synthesis of L-amino acids like (S)-2-Amino-4-phenylbutanoic acid, an optimized system typically employs a cascade of three to four distinct enzymatic activities. While a simple L-selective hydantoinase and L-carbamoylase can work, a more robust and industrially relevant process often uses a "double-racemase" system, which is effective even with more common D-selective hydantoinases.[2]

  • Hydantoinase (EC 3.5.2.2): This enzyme initiates the process by stereoselectively hydrolyzing the hydantoin ring. While L-selective hydantoinases exist (e.g., from Arthrobacter aurescens), many robust industrial hydantoinases are D-selective.[3] The protocol can be adapted for either.

  • Hydantoin Racemase (EC 5.1.99.5): This is the lynchpin of the dynamic resolution. It rapidly interconverts the unreacted L-hydantoin back into D,L-hydantoin, ensuring a continuous supply of the D-enantiomer for the hydantoinase.[4]

  • N-Carbamoyl-Amino Acid Racemase: This enzyme racemizes the N-carbamoyl-D-amino acid intermediate produced by the D-hydantoinase into N-carbamoyl-L-amino acid.

  • L-N-Carbamoylase (EC 3.5.1.77): This highly specific enzyme hydrolyzes the N-carbamoyl-L-amino acid to yield the final, optically pure (S)-2-Amino-4-phenylbutanoic acid.[4]

Visualizing the Enzymatic Cascade

The logical flow of this four-enzyme system ensures a unidirectional conversion of the racemic substrate into the desired L-amino acid, minimizing intermediate accumulation and maximizing yield.

Hydantoinase_Process cluster_0 Racemic Substrate Pool cluster_1 Enzymatic Cascade cluster_2 Intermediates & Product DL_Hyd D,L-5-(2-phenylethyl)hydantoin Hydantoinase D-Hydantoinase DL_Hyd->Hydantoinase D-enantiomer hydrolysis H_Racemase Hydantoin Racemase DL_Hyd->H_Racemase racemization D_Carbamoyl N-Carbamoyl-D-amino acid Hydantoinase->D_Carbamoyl C_Racemase Carbamoyl Racemase L_Carbamoyl N-Carbamoyl-L-amino acid C_Racemase->L_Carbamoyl Carbamoylase L-N-Carbamoylase L_AA (S)-2-Amino-4-phenylbutanoic acid Carbamoylase->L_AA D_Carbamoyl->C_Racemase racemization L_Carbamoyl->Carbamoylase L-enantiomer hydrolysis Workflow Start Chemical Precursors (3-Phenylpropionaldehyde, KCN, (NH₄)₂CO₃) Synth Protocol 1: Bucherer-Bergs Reaction Start->Synth Hydantoin D,L-5-(2-phenylethyl)hydantoin Synth->Hydantoin Enzyme Protocol 2: Whole-Cell Biocatalysis (pH 8.0, 55-60°C) Hydantoin->Enzyme Mixture Reaction Mixture (Product, Cells, Salts) Enzyme->Mixture DSP Protocol 3: Downstream Processing Mixture->DSP Product Pure (S)-2-Amino-4-phenylbutanoic acid (>99% e.e.) DSP->Product

Sources

Application Note: 1H and 13C NMR Spectroscopic Analysis of (S)-2-Amino-4-phenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-4-phenylbutanoic acid hydrochloride, also known as L-Homophenylalanine hydrochloride, is a non-proteinogenic amino acid that serves as a crucial chiral building block in synthetic organic chemistry. Its structural resemblance to natural amino acids like phenylalanine makes it a valuable precursor in the development of peptidomimetics, enzyme inhibitors, and other pharmacologically active compounds. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of organic molecules. This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

Caption: Molecular structure of (S)-2-Amino-4-phenylbutanoic acid.

Experimental Protocols

Sample Preparation

The hydrochloride salt of (S)-2-Amino-4-phenylbutanoic acid enhances its solubility in polar solvents, which is a key consideration for NMR sample preparation.

Rationale for Solvent Choice:

  • Deuterium Oxide (D₂O): An excellent choice for water-soluble compounds like amino acid hydrochlorides. A key advantage is the exchange of labile protons (from -NH₃⁺ and -COOH) with deuterium, which simplifies the ¹H NMR spectrum by removing their signals.[1]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A versatile polar aprotic solvent that can dissolve a wide range of compounds. In DMSO-d₆, the labile protons of the ammonium and carboxylic acid groups are typically observable, providing more complete structural information, although their peaks may be broad.[2]

Protocol:

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube. For ¹³C NMR, a higher concentration (around 50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆) to the NMR tube.

  • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

NMR Data Acquisition

The following are general parameters for acquiring high-quality 1D ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

¹H NMR Acquisition Protocol:

  • Spectrometer: 400 MHz or 500 MHz

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 12-16 ppm

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition Protocol:

  • Spectrometer: 100 MHz or 125 MHz (corresponding to a 400 or 500 MHz ¹H frequency)

  • Pulse Program: Standard proton-decoupled single-pulse (zgpg30 or similar)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 200-240 ppm

  • Temperature: 298 K (25 °C)

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Compound (10-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex insert Insert Sample into Spectrometer vortex->insert setup Set Up Experiment (1H or 13C Parameters) insert->setup acquire Acquire Data setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate & Pick Peaks process->integrate

Caption: General workflow for NMR sample preparation and data acquisition.

Results and Spectral Interpretation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (data for the racemate, DL-Homophenylalanine, is used as it is spectrally identical in a non-chiral solvent).

¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.2-7.4Multiplet5HAromatic (C₅-H to C₉-H)
2~4.0-4.2Triplet1HC₂-H (α-H)
3~2.7-2.9Triplet2HC₄-H₂ (γ-H₂)
4~2.1-2.3Multiplet2HC₃-H₂ (β-H₂)

Interpretation of ¹H NMR Spectrum:

  • The signals in the aromatic region, integrating to 5 protons, correspond to the monosubstituted phenyl ring.

  • The downfield triplet at approximately 4.0-4.2 ppm is characteristic of the α-proton (C₂-H), which is deshielded by the adjacent electron-withdrawing ammonium and carboxylic acid groups. Its triplet multiplicity arises from coupling to the two neighboring β-protons.

  • The triplet at around 2.7-2.9 ppm corresponds to the γ-protons (C₄-H₂), which are adjacent to the phenyl ring. The triplet splitting is due to coupling with the two β-protons.

  • The multiplet at approximately 2.1-2.3 ppm is assigned to the β-protons (C₃-H₂). These protons are coupled to both the α-proton and the γ-protons, resulting in a more complex splitting pattern.

¹³C NMR Data
SignalChemical Shift (δ, ppm)Assignment
1~175C₁ (C=O)
2~141C₅ (Quaternary Aromatic)
3~129C₆, C₈ (Aromatic CH)
4~128C₇, C₉ (Aromatic CH)
5~126C₇ (Aromatic CH)
6~54C₂ (α-C)
7~34C₃ (β-C)
8~32C₄ (γ-C)

Interpretation of ¹³C NMR Spectrum:

  • The signal at the lowest field (~175 ppm) is assigned to the carbonyl carbon (C₁) of the carboxylic acid.

  • The signals in the range of 126-141 ppm are characteristic of the aromatic carbons. The quaternary carbon (C₅) is observed around 141 ppm, while the protonated aromatic carbons appear between 126 and 129 ppm.

  • The signal at approximately 54 ppm corresponds to the α-carbon (C₂), which is attached to the ammonium group.

  • The aliphatic carbons, C₃ and C₄, appear at higher fields, around 34 and 32 ppm, respectively.

Conclusion

This application note provides a comprehensive protocol for the preparation and NMR analysis of this compound. The detailed ¹H and ¹³C NMR spectral data and their interpretations confirm the chemical structure of the molecule. These methods and the provided spectral assignments serve as a reliable reference for researchers and scientists in the fields of synthetic chemistry and drug development, ensuring accurate characterization and quality control of this important chiral building block.

References

  • PubChem. DL-Homophenylalanine. National Center for Biotechnology Information. [Link]

  • Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

Sources

Application Notes and Protocols for (S)-2-Amino-4-phenylbutanoic acid hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Amino-4-phenylbutanoic acid hydrochloride, also known as L-Homophenylalanine hydrochloride, is a non-proteinogenic amino acid analog of L-phenylalanine. This document provides a comprehensive technical guide for its application in cell culture, with a particular focus on cancer research. We elucidate its proposed mechanism of action as a competitive inhibitor of amino acid transporters, which are frequently overexpressed in cancer cells and are crucial for their sustained proliferation and survival. Detailed, field-tested protocols are provided for the preparation of the compound, determination of its cytotoxic effects, and validation of its mechanistic impact on apoptosis and protein synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of targeting amino acid metabolism in cancer and other diseases characterized by metabolic dysregulation.

Scientific Background: The Strategic Targeting of Amino Acid Metabolism in Cancer

Cancer is characterized by profound metabolic reprogramming, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] A critical feature of this rewiring is an increased dependence on extracellular amino acids.[2] Cancer cells utilize amino acids not only as building blocks for protein and nucleotide synthesis but also as key signaling molecules that regulate growth pathways, such as the mTORC1 signaling cascade.[3][4]

To satisfy this heightened demand, cancer cells upregulate the expression of specific amino acid transporters on their cell surface.[2][3] One of the most critical and well-validated of these is the L-type Amino Acid Transporter 1 (LAT1) , encoded by the SLC7A5 gene.[5] LAT1 facilitates the transport of large neutral amino acids (LNAAs), including leucine, isoleucine, and phenylalanine, which are essential for cell growth.[6] The overexpression of LAT1 is a common feature across numerous cancer types, including breast, prostate, and biliary tract cancers, and often correlates with poor prognosis.[5][7] This dependency creates a specific metabolic vulnerability, making LAT1 an attractive therapeutic target.[6][8]

(S)-2-Amino-4-phenylbutanoic acid, as a structural analog of endogenous LAT1 substrates, is hypothesized to act as a competitive inhibitor. By occupying the transporter, it blocks the uptake of essential amino acids, effectively starving the cancer cell. This nutrient deprivation is expected to trigger a cascade of anti-proliferative events, including the inhibition of the mTOR signaling pathway, a master regulator of cell growth, and the subsequent suppression of protein synthesis, ultimately leading to cell cycle arrest and apoptosis.[6]

Mechanism_of_Action Proposed Mechanism of (S)-2-Amino-4-phenylbutanoic acid HCl cluster_extracellular Extracellular Space cluster_cell Cancer Cell AA Essential Amino Acids (e.g., Leucine, Phenylalanine) LAT1 LAT1 Transporter (SLC7A5) AA->LAT1 Uptake Drug (S)-2-Amino-4-phenylbutanoic acid Drug->LAT1 Competitive Inhibition mTOR mTOR Pathway Activation LAT1->mTOR Apoptosis Apoptosis LAT1->Apoptosis Induction via Amino Acid Stress Protein_Synth Protein Synthesis & Cell Growth mTOR->Protein_Synth

Caption: Proposed mechanism of (S)-2-Amino-4-phenylbutanoic acid as a LAT1 inhibitor.

Compound Information and Solution Preparation

Compound Properties
PropertyValue
Chemical Name This compound
Synonyms L-Homophenylalanine hydrochloride
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
CAS Number 943-73-7
Appearance White to off-white solid
Solubility Soluble in water, DMSO, and ethanol.[9][10]
Protocol for Preparing a 100 mM Stock Solution

Causality: A concentrated, sterile stock solution is essential for accurate and repeatable dosing in cell culture experiments. DMSO is a common solvent for organic compounds as it is readily miscible with culture media and is generally well-tolerated by cells at low final concentrations (<0.5% v/v). Using the hydrochloride salt form enhances solubility in aqueous solutions.[11]

Materials:

  • This compound (MW: 215.68 g/mol )

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) for 1 mL = 0.1 mol/L × 0.001 L × 215.68 g/mol × 1000 mg/g = 21.57 mg

  • Weighing: Under sterile conditions (e.g., in a laminar flow hood), carefully weigh out 21.57 mg of the compound onto sterile weighing paper.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1.0 mL of sterile DMSO.

  • Mixing: Vortex the tube thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): If the initial weighing was not performed under strict aseptic conditions, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical to prevent microbial contamination of cell cultures.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) to minimize freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Experimental Protocols: From Cytotoxicity to Mechanism

The following protocols provide a logical workflow to characterize the effects of this compound in a chosen cancer cell line known to express LAT1 (e.g., HT-29, PC-3, MCF-7).

Experimental_Workflow start Start: Select LAT1-expressing Cancer Cell Line prep Prepare 100 mM Stock Solution start->prep viability Protocol 1: Cell Viability Assay (Dose-Response) prep->viability ic50 Determine IC50 Value viability->ic50 apoptosis Protocol 2: Apoptosis Assay (Caspase-3/7 Activity) ic50->apoptosis Treat at IC50 & 2x IC50 protein Protocol 3: Total Protein Assay (BCA) ic50->protein Treat at IC50 & 2x IC50 analysis Data Analysis & Mechanistic Conclusion apoptosis->analysis protein->analysis

Caption: A logical workflow for characterizing the compound in cell culture.

Core Protocol: Cell Viability and Cytotoxicity Assessment

Self-Validating Principle: This initial dose-response experiment is foundational. It establishes the effective concentration range of the compound for the specific cell line being tested and provides the half-maximal inhibitory concentration (IC₅₀), a critical parameter for designing subsequent mechanistic studies.

Materials:

  • LAT1-expressing cancer cells (e.g., HT-29)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well flat-bottom plates

  • (S)-2-Amino-4-phenylbutanoic acid HCl stock solution (100 mM)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)

  • Multichannel pipette, plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Allow cells to adhere and resume proliferation for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Dilution: Prepare a serial dilution of the compound. For example, in a separate dilution plate, dilute the 100 mM stock to create a range of working concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM). Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).

  • Cell Treatment: Add the diluted compound to the corresponding wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Return the plate to the incubator for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

  • Viability Measurement: Following the manufacturer's instructions for your chosen viability assay, add the reagent to each well and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (set to 100% viability). Plot the normalized viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Advanced Protocol 1: Apoptosis Assay (Caspase-3/7 Activity)

Mechanistic Rationale: A reduction in viability can be due to cytostatic (growth arrest) or cytotoxic (cell death) effects. This assay specifically measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[12] An increase in caspase activity provides strong evidence that the compound induces programmed cell death.

Materials:

  • Cells seeded and treated as in the viability assay (Section 3.1)

  • Luminescent caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)[13]

  • White-walled 96-well plates (for luminescence)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat cells for 24-48 hours with the compound at concentrations around the predetermined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀). Include vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol by reconstituting the lyophilized substrate with the provided buffer.[13][14] Allow it to equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[14]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[14] Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. A significant increase in luminescence in treated cells indicates the activation of caspase-3/7.

Advanced Protocol 2: Total Protein Synthesis Assay (BCA Assay)

Mechanistic Rationale: This assay directly tests the central hypothesis. If the compound inhibits amino acid uptake, it should lead to a measurable decrease in the rate of protein synthesis, which can be quantified by measuring the total protein content per cell after a defined treatment period.[15]

Materials:

  • Cells seeded and treated in 6-well or 12-well plates.

  • RIPA buffer or other suitable cell lysis buffer.

  • Bicinchoninic acid (BCA) protein assay kit.[16]

  • Bovine Serum Albumin (BSA) standards.

  • Spectrophotometer.

Procedure:

  • Cell Seeding and Treatment: Seed a higher number of cells (e.g., 200,000 cells/well in a 6-well plate) to ensure sufficient protein for analysis. Treat cells for 24-48 hours as described in Protocol 3.2.

  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well) and scrape the cells.

  • Lysate Collection: Transfer the cell lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • BCA Assay:

    • Prepare a standard curve using the provided BSA standards.

    • In a 96-well plate, add a small volume (e.g., 10-25 µL) of each cell lysate supernatant and the standards.[17]

    • Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit instructions (typically 50:1).[16]

    • Add 200 µL of the working reagent to each well.[17][18]

    • Incubate the plate at 37°C for 30 minutes.[18]

    • Cool the plate to room temperature and measure the absorbance at 562 nm.[17][18]

  • Data Analysis: Calculate the protein concentration of each sample using the standard curve. Normalize the total protein concentration to the vehicle control to determine the percent reduction in protein content.

Data Interpretation and Troubleshooting

Expected Results and Interpretation
AssayParameterExpected Outcome with (S)-2-Amino-4-phenylbutanoic acid HClInterpretation
Cell Viability IC₅₀ ValueDose-dependent decrease in viabilityThe compound is cytotoxic/cytostatic to the cancer cells. The IC₅₀ provides a benchmark for potency.
Apoptosis Caspase-3/7 ActivityDose-dependent increase in luminescenceThe observed cytotoxicity is mediated, at least in part, by the induction of apoptosis.
Total Protein Protein ConcentrationDose-dependent decrease in total protein contentThe compound effectively impairs the cell's ability to synthesize new proteins, consistent with amino acid transport inhibition.

A successful study will demonstrate a clear correlation between these endpoints: as the concentration of this compound increases, cell viability and total protein content should decrease, while caspase activity should increase.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
High IC₅₀ / No Effect 1. Cell line does not express LAT1 or has low expression. 2. Compound degraded due to improper storage. 3. Insufficient incubation time.1. Confirm LAT1 expression via Western Blot or qPCR. Choose a different cell line if necessary. 2. Use a fresh aliquot of the compound; always store at -20°C or below. 3. Increase the treatment duration to 72 hours or longer.
High Variability in Replicates 1. Inconsistent cell seeding number. 2. Pipetting errors. 3. Edge effects in the 96-well plate.1. Ensure a single-cell suspension before counting and seeding. 2. Use calibrated pipettes and change tips between different concentrations. 3. Avoid using the outermost wells of the plate for treatment groups; fill them with sterile PBS instead.
No Increase in Caspase Activity Despite Cytotoxicity 1. Cell death is occurring via a non-apoptotic pathway (e.g., necrosis, autophagy). 2. The peak of caspase activity was missed (too early or too late).1. Investigate other cell death markers (e.g., LDH release for necrosis). 2. Perform a time-course experiment, measuring caspase activity at multiple time points (e.g., 12, 24, 48 hours).

Conclusion

This compound is a valuable tool for probing the metabolic vulnerabilities of cancer cells. By acting as a competitive inhibitor of amino acid transport, it provides a direct method to study the downstream consequences of nutrient starvation in vitro. The protocols outlined in this guide offer a robust framework for determining the compound's efficacy and elucidating its mechanism of action, from initial cytotoxicity screening to the validation of apoptosis induction and protein synthesis inhibition. This systematic approach ensures the generation of reliable and interpretable data, contributing to the broader effort of developing novel cancer therapeutics that target cellular metabolism.

References

  • Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. (2023). PubMed Central. [Link]

  • 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57. (2019). PubMed Central. [Link]

  • Phenibut | C10H13NO2. (n.d.). PubChem. [Link]

  • Amino acid transporters as emerging therapeutic targets in cancer. (2021). PubMed Central. [Link]

  • Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. (n.d.). MDPI. [Link]

  • Phenibut. (n.d.). Wikipedia. [Link]

  • Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease. (2015). ResearchGate. [Link]

  • Amino Acid Transporters in Cancer: Metabolic Regulators and Therapeutic Targets. (n.d.). Frontiers. [Link]

  • L-type amino acid transporter 1 inhibitors inhibit tumor cell growth. (2011). PubMed Central. [Link]

  • Caspase 3/7 Activity. (2020). Protocols.io. [Link]

  • BCA (Bicinchoninic Acid) Protein Assay. (n.d.). Bio-protocol. [Link]

  • Nanvuranlat, an L-type amino acid transporter (LAT1) inhibitor for patients with pretreated advanced refractory biliary tract cancer (BTC): Primary endpoint results of a randomized, double-blind, placebo-controlled phase 2 study. (2023). ASCO Publications. [Link]

  • Does anyone have a protocol to extract amino acids from cell culture for measure in HPLC? (2016). ResearchGate. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). National Institutes of Health. [Link]

  • Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. (1975). PubMed. [Link]

  • Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. (2015). PubMed. [Link]

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (n.d.). MDPI. [Link]

  • Amino acid transporters as emerging therapeutic targets in cancer. (2021). Keio University. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (n.d.). National Institutes of Health. [Link]

  • L-type amino acid transporter 1 (LAT1) inhibition impairs MB cell... (n.d.). ResearchGate. [Link]

  • (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride. (n.d.). MySkinRecipes. [Link]

  • New LAT1 inhibitor can boost cancer treatment. (2020). University of Eastern Finland. [Link]

  • (PDF) Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How. (2017). ResearchGate. [Link]

  • Phenibut. (n.d.). Solubility of Things. [Link]

  • Preparation method for 4-amino-3-phenylbutyric acid. (n.d.).
  • Membrane Transporters for Amino Acids as Players of Cancer Metabolic Rewiring. (n.d.). PubMed Central. [Link]

  • Dopamine. (n.d.). Wikipedia. [Link]

Sources

Application Note: Chiral GC Analysis of (S)-2-Amino-4-phenylbutanoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of (S)-2-Amino-4-phenylbutanoic Acid

(S)-2-Amino-4-phenylbutanoic acid, a chiral non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. Its enantiomeric purity is a critical quality attribute, as the different enantiomers can exhibit distinct pharmacological and toxicological profiles. Gas chromatography (GC) offers high resolution and sensitivity, making it a powerful technique for chiral analysis.[1][2] However, like other amino acids, (S)-2-Amino-4-phenylbutanoic acid is a polar, non-volatile compound, making its direct analysis by GC impracticable.[3][4] Derivatization is therefore an essential prerequisite to convert the analyte into a volatile and thermally stable form suitable for GC analysis.[5][6][7]

This application note provides a comprehensive guide to the derivatization of (S)-2-Amino-4-phenylbutanoic acid for subsequent chiral GC analysis. We will explore various derivatization strategies, delve into the rationale behind experimental choices, and present detailed, validated protocols.

The Necessity of Derivatization for Amino Acid Analysis by GC

The primary obstacle in the GC analysis of amino acids is their zwitterionic nature at physiological pH and their high polarity due to the presence of both a carboxylic acid and an amino functional group.[3] These characteristics lead to strong intermolecular hydrogen bonding, resulting in very low volatility and a tendency to decompose at the high temperatures of the GC injector and column.[3][4]

Derivatization overcomes these limitations by chemically modifying the polar functional groups to increase the analyte's volatility and thermal stability.[8] This is typically achieved by:

  • Esterification of the carboxyl group.

  • Acylation or Silylation of the amino group.

The choice of derivatization strategy depends on several factors, including the desired sensitivity, the complexity of the sample matrix, and the specific requirements of the GC system, particularly the detector and the chiral stationary phase.

Derivatization Strategies for (S)-2-Amino-4-phenylbutanoic Acid

Several well-established derivatization methods can be successfully applied to (S)-2-Amino-4-phenylbutanoic acid. The following sections detail two robust and widely used approaches: a two-step esterification and acylation, and a single-step silylation.

Two-Step Derivatization: Esterification followed by Acylation

This classic two-step approach provides stable and volatile derivatives.[6] The carboxyl group is first esterified, followed by acylation of the amino group.

  • Esterification: The initial esterification of the carboxylic acid group is typically performed using an alcohol (e.g., methanol, n-butanol) under acidic conditions.[1] This reaction converts the non-volatile carboxylate into a more volatile ester. The choice of alcohol can influence the retention time and fragmentation pattern in mass spectrometry (MS).

  • Acylation: The subsequent acylation of the amino group with a reagent like trifluoroacetic anhydride (TFAA) further reduces polarity and enhances volatility.[1][9] The resulting N-trifluoroacetyl (TFA) derivative is highly electron-capturing, making it particularly suitable for sensitive detection by electron capture detection (ECD) or for generating characteristic fragments in MS.

The logical flow of this two-step derivatization process is illustrated in the following diagram:

TwoStepDerivatization cluster_0 Derivatization Workflow cluster_1 Analysis Analyte (S)-2-Amino-4-phenylbutanoic acid Esterified_Intermediate Esterified Intermediate Analyte->Esterified_Intermediate Step 1: Esterification (e.g., Methanolic HCl) Final_Derivative N-TFA Alkyl Ester Derivative Esterified_Intermediate->Final_Derivative Step 2: Acylation (e.g., TFAA) GC_Analysis Chiral GC Analysis Final_Derivative->GC_Analysis Injection

Caption: Workflow for the two-step derivatization of (S)-2-Amino-4-phenylbutanoic acid.

This protocol details the formation of the N-trifluoroacetyl-O-methyl ester of (S)-2-Amino-4-phenylbutanoic acid.

Materials:

  • (S)-2-Amino-4-phenylbutanoic acid standard or sample

  • Methanolic HCl (3 N)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (CH₂Cl₂)

  • Nitrogen gas, high purity

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of (S)-2-Amino-4-phenylbutanoic acid into a Reacti-Vial™. For samples in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Esterification:

    • Add 1 mL of 3 N methanolic HCl to the dried sample.

    • Cap the vial tightly and heat at 100°C for 30 minutes.[1]

    • After heating, allow the vial to cool to room temperature.

    • Remove the cap and evaporate the methanolic HCl to dryness under a stream of nitrogen. Gentle heating (e.g., 40-50°C) can be used to expedite this step.

  • Acylation:

    • To the dried residue from the esterification step, add 1 mL of dichloromethane and 100 µL of TFAA.[1]

    • Cap the vial and heat at 60°C for 20 minutes.[1]

    • Allow the vial to cool to room temperature.

  • Final Preparation: The sample is now ready for GC analysis. The final concentration can be adjusted by adding a suitable solvent like dichloromethane or ethyl acetate.

Single-Step Derivatization: Silylation

Silylation is a popular, rapid, and effective single-step method for derivatizing amino acids.[8] Silylating reagents react with active hydrogens in both the carboxyl and amino groups.

Silylation involves the replacement of active protons on the -COOH and -NH₂ groups with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[8] This single-step reaction is advantageous in terms of simplicity and speed.[8]

  • Common Silylating Reagents:

    • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that produces TMS derivatives.[8][10]

    • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another common reagent for forming TMS derivatives, with the advantage of producing volatile by-products.[3]

    • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are more stable and less sensitive to moisture compared to TMS derivatives.

The choice of silylating reagent can impact the stability of the derivative and the resulting chromatographic performance. For robust and reproducible results, MTBSTFA is often preferred due to the higher stability of the TBDMS derivatives.

The workflow for silylation is more direct than the two-step method:

SingleStepDerivatization cluster_0 Derivatization Workflow cluster_1 Analysis Analyte (S)-2-Amino-4-phenylbutanoic acid Final_Derivative Silylated Derivative (e.g., TBDMS) Analyte->Final_Derivative Single-Step Silylation (e.g., MTBSTFA) GC_Analysis Chiral GC Analysis Final_Derivative->GC_Analysis Injection

Caption: Workflow for the single-step silylation of (S)-2-Amino-4-phenylbutanoic acid.

This protocol describes the formation of the TBDMS derivative of (S)-2-Amino-4-phenylbutanoic acid using MTBSTFA.

Materials:

  • (S)-2-Amino-4-phenylbutanoic acid standard or sample

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)

  • Acetonitrile (silylation grade)

  • Nitrogen gas, high purity

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of (S)-2-Amino-4-phenylbutanoic acid into a Reacti-Vial™. If the sample is in an aqueous solution, it must be dried completely, as silylating reagents are sensitive to moisture.

  • Derivatization:

    • Add 100 µL of MTBSTFA and 100 µL of acetonitrile to the dried sample.

    • Cap the vial tightly and heat at 100°C for 4 hours. The reaction time may need optimization for complete derivatization.

    • Allow the vial to cool to room temperature.

  • Final Preparation: The derivatized sample can be directly injected into the GC system.

Chiral GC Analysis

Following successful derivatization, the enantiomers of 2-Amino-4-phenylbutanoic acid can be separated and quantified using a chiral GC column.

Chiral Stationary Phases

The separation of enantiomers is achieved through the use of a chiral stationary phase (CSP).[1][2][7] For amino acid derivatives, cyclodextrin-based or amino acid derivative-based CSPs are commonly employed. A highly effective and widely used CSP for this application is Chirasil-L-Val .[11][12]

Recommended GC Parameters

The following table provides a starting point for the GC method development. These parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC Column Chirasil-L-Val, 30 m x 0.25 mm ID, 0.25 µm film thicknessProven chiral stationary phase for amino acid enantiomer separation.[11][12]
Injector Temperature 250°CEnsures complete volatilization of the derivative without thermal degradation.
Injection Mode Split (e.g., 50:1) or SplitlessSplit injection is suitable for concentrated samples, while splitless is preferred for trace analysis.
Carrier Gas Helium or HydrogenInert carrier gases commonly used in GC.
Oven Program Start at 100°C, hold for 2 min, ramp at 5°C/min to 220°C, hold for 5 min.This temperature program provides good separation of the enantiomers. The initial temperature should be low enough to ensure good resolution from the solvent front.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a robust, universal detector. MS provides structural information and higher selectivity, especially in complex matrices.
Detector Temperature 280°C (FID)Prevents condensation of the analytes in the detector.

Summary and Best Practices

The successful GC analysis of (S)-2-Amino-4-phenylbutanoic acid hinges on proper derivatization. Both the two-step esterification/acylation and the single-step silylation methods are effective. The choice between them depends on factors such as sample throughput, required stability of the derivative, and available instrumentation.

Key Best Practices:

  • Anhydrous Conditions: For silylation reactions, it is critical to work under anhydrous conditions to prevent hydrolysis of the reagent and the derivative.

  • Reaction Optimization: Derivatization reaction times and temperatures may need to be optimized for different sample matrices to ensure complete reaction and avoid degradation.

  • Use of a Chiral Column: A high-quality chiral GC column is essential for the enantiomeric separation.[2][13]

  • Method Validation: The entire analytical method, including the derivatization and GC analysis, should be thoroughly validated for parameters such as linearity, accuracy, precision, and limit of detection/quantitation.

By following the guidelines and protocols outlined in this application note, researchers, scientists, and drug development professionals can develop robust and reliable methods for the chiral analysis of (S)-2-Amino-4-phenylbutanoic acid, ensuring the quality and safety of pharmaceutical products.

References

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson, et al. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

  • GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. Request PDF on ResearchGate. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed. [Link]

  • TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate. [Link]

  • Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. Journal of the Association of Official Analytical Chemists. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Semantic Scholar. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Request PDF on ResearchGate. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]

  • Chiral Separation of Amino Acids by Gas Chromatography (2004). SciSpace. [Link]

  • (PDF) Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]

Sources

Application Note & Protocols: (S)-2-Amino-4-phenylbutanoic acid hydrochloride as a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of (S)-2-Amino-4-phenylbutanoic acid hydrochloride. It details its utility as a high-value chiral building block in asymmetric synthesis. We delve into the scientific rationale and provide detailed, field-proven protocols for its application in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and phosphinic peptide mimetics, two classes of therapeutically significant molecules.

Introduction: The Strategic Value of a Homophenylalanine Synthon

(S)-2-Amino-4-phenylbutanoic acid, a non-proteinogenic amino acid, is the higher homologue of (S)-phenylalanine. Supplied as a stable hydrochloride salt, it represents a cornerstone chiral building block for medicinal chemistry. Its value lies in the precise spatial arrangement of its functional groups: a primary amine, a carboxylic acid, and a phenylethyl side chain, all anchored to a stereochemically defined (S)-chiral center.

This specific architecture makes it an ideal precursor for synthesizing complex molecules where pharmacophore orientation is critical for biological activity. Its primary applications are found in the construction of enzyme inhibitors, where it serves to mimic natural peptide substrates, thereby enabling potent and selective binding to enzyme active sites.[1][2] This guide will focus on two prominent applications: its role as the central pharmacophore unit in several ACE inhibitors and as a key component in transition-state analogue inhibitors of metalloproteases.[3][4]

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount to maintaining the integrity of this chiral synthon. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

PropertyValueReference
CAS Number 105382-09-0[5]
Molecular Formula C₁₀H₁₄ClNO₂[5]
Molecular Weight 215.68 g/mol [5]
Appearance White to off-white solid[6]
Melting Point 262-265 °C (decomposes)[7]
Storage 2-8°C, under inert gas (e.g., Argon or Nitrogen), sealed from moisture[2][5]

Safety & Handling: this compound is classified as an irritant.[8] It may cause skin, eye, and respiratory tract irritation.[8][9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.[10] Refer to the material safety data sheet (MSDS) for complete hazard information.[8][9][10]

Core Application I: Keystone for Angiotensin-Converting Enzyme (ACE) Inhibitors

Scientific Rationale: Mimicking the Peptide Substrate

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE inhibitors are first-line therapeutics for hypertension and congestive heart failure.[11] Many of the most successful "pril" drugs, such as Enalapril and Lisinopril, incorporate a (S)-homophenylalanine moiety.[4] This structural element is critical as its side chain fits into the hydrophobic S1 pocket of the ACE active site, while the stereochemically defined amine and carboxyl groups establish key interactions that mimic the binding of the natural dipeptide substrate, Angiotensin I. The use of (S)-2-Amino-4-phenylbutanoic acid provides a direct and stereochemically pure route to this essential pharmacophore.[4][12]

Experimental Workflow Overview

The general strategy involves the coupling of the primary amine of this compound with a suitably protected N-carboxyalkyl dipeptide or amino acid derivative. This forms a new peptide bond and constructs the core backbone of the ACE inhibitor.

ace_workflow A (S)-2-Amino-4- phenylbutanoic acid HCl C Peptide Coupling (EDC, HOBt, DIPEA) A->C B N-Protected Carboxylic Acid Moiety B->C D ACE Inhibitor Precursor (Protected Dipeptide) C->D Formation of Amide Bond E Deprotection D->E F Final ACE Inhibitor (e.g., Enalaprilat) E->F

Workflow for ACE Inhibitor Precursor Synthesis.
Protocol: Synthesis of an N-Acylated ACE Inhibitor Precursor

This protocol describes a representative peptide coupling reaction. The causality for reagent selection is critical: a carbodiimide (EDC) is used to activate the carboxylic acid of the incoming acyl donor, HOBt is an additive to suppress racemization and improve efficiency, and a non-nucleophilic base (DIPEA) is required to neutralize the hydrochloride salt and scavenge the acid produced during the reaction without competing in the coupling.

Objective: To couple this compound with N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine (a key intermediate for Enalapril).

Materials:

  • This compound (1.0 eq)

  • N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Stir the solution at 0 °C (ice bath) for 30 minutes. This pre-activation step forms the HOBt active ester, which is crucial for an efficient and clean reaction.

  • Amine Addition: In a separate flask, suspend this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir until the solid dissolves (or for 15 minutes). The use of 2.5 equivalents of base ensures complete neutralization of the hydrochloride salt and the HCl generated from EDC·HCl.

  • Coupling Reaction: Transfer the amine solution to the activated acid solution at 0 °C via cannula.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Workup - Extraction:

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

    • The order of washes is critical to ensure proper purification.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide product.

Core Application II: Building Blocks for Phosphinic Peptidomimetics

Scientific Rationale: Transition-State Analogue Inhibition

Phosphinic peptides are powerful tools in drug discovery, serving as highly potent transition-state analogue inhibitors of zinc metalloproteases (e.g., matrix metalloproteinases, MMPs) and aspartyl proteases.[3][13] The phosphinate group [-P(O)(OH)CH₂-] is designed to mimic the tetrahedral, negatively charged transition state of peptide bond hydrolysis catalyzed by these enzymes.[14] (S)-2-Amino-4-phenylbutanoic acid is used to synthesize the P2' residue of the inhibitor, providing the necessary side chain to interact with the S2' subsite of the target protease. The stereochemical integrity of the building block is paramount for achieving high-affinity binding.

Synthetic Strategy Overview

The synthesis involves forming a phosphonamidate bond between the amine of our chiral building block and an activated phosphinic acid derivative, which constitutes the P1 residue of the peptidomimetic.

phosphinic_workflow cluster_reactants Reactants A (S)-2-Amino-4- phenylbutanoic acid HCl C Phosphonamidate Bond Formation (e.g., PyBOP, DIPEA) A->C B N-Protected P1- Phosphinic Acid Derivative B->C D Phosphinic Peptidomimetic (Protected) C->D Forms P-N bond

Synthesis of a Phosphinic Peptidomimetic.
Protocol: Synthesis of a Phosphinic Dipeptide Analogue

This protocol employs PyBOP, a coupling reagent particularly effective for forming robust amide and phosphonamidate bonds, especially in cases of lower nucleophilicity or steric hindrance.

Objective: To couple the amine of this compound with a protected P1 phosphinic acid.

Materials:

  • This compound (1.0 eq)

  • N-Cbz-P1-phosphinic acid (e.g., Cbz-aminomethylphosphinic acid) (1.05 eq)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup reagents (as in Protocol 3.3)

Procedure:

  • Reaction Setup: To a solution of the N-Cbz-P1-phosphinic acid (1.05 eq) in anhydrous DCM, add this compound (1.0 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. The additional equivalent of base is often beneficial for activating phosphinic acids.

  • Coupling Agent Addition: Add PyBOP (1.2 eq) in one portion. The solution may turn yellow.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by ³¹P NMR (disappearance of starting phosphinic acid) or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M citric acid solution, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography (silica gel, appropriate eluent system) to yield the desired phosphinic dipeptide analogue.

Conclusion

This compound is a powerful and versatile chiral building block in modern drug discovery. Its defined stereochemistry and structural similarity to phenylalanine homologues make it an indispensable component for the asymmetric synthesis of high-value pharmaceutical agents. The protocols detailed herein provide robust and reproducible methods for incorporating this synthon into two major classes of enzyme inhibitors, demonstrating its broad applicability and strategic importance for medicinal chemists and process development scientists.

References

  • PubChem Compound Summary for CID 14113, Phenibut. National Center for Biotechnology Information. [Link]

  • (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride Product Page. MySkinRecipes. [Link]

  • (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride Thai Product Page. MySkinRecipes. [Link]

  • Phenibut - Wikipedia. Wikimedia Foundation. [Link]

  • Exploring the Benefits of 4-Amino-3-phenylbutanoic acid in Pharmaceuticals. Geshan. [Link]

  • Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions. MDPI. [Link]

  • Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor. SciSpace. [Link]

  • Material Safety Data Sheet - 2-Amino-4-Phenylbutane, 98+%. Cole-Parmer. [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. [Link]

  • Synthetic Methods of Phosphonopeptides. National Center for Biotechnology Information. [Link]

  • Various approaches for the synthesis of selected ACE inhibitors building blocks. ResearchGate. [Link]

  • Safety Data Sheet: 4-phenylbutyric acid. Chemos GmbH & Co.KG. [Link]

  • This compound - Physico-chemical Properties. ChemBK. [Link]

  • Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. MDPI. [Link]

  • Amino Acids in the Development of Prodrugs. National Center for Biotechnology Information. [Link]

  • Synthesis and Modifications of Phosphinic Dipeptide Analogues. MDPI. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • Synthesis of α‐phosphinopeptides via the four component condensation reaction. ResearchGate. [Link]

  • Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. National Center for Biotechnology Information. [Link]

  • The Role of Amino Acids in Pharmaceuticals. Oakwood Labs. [Link]

  • Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-2-Amino-4-phenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-2-Amino-4-phenylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, its purity is paramount.[1] This resource provides in-depth, experience-based solutions to frequently encountered problems in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Purity & Impurity Profile

Q1: What are the most common impurities I should expect in my crude this compound, and how can I remove them?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. Common impurities can be broadly categorized as starting materials, reagents, by-products, and stereoisomers.

  • Unreacted Starting Materials and Reagents: Depending on the synthesis, you might find residual L-aspartic acid, benzene, or Lewis acids like aluminum chloride.[2][3] Most of these can be effectively removed by aqueous washes and subsequent crystallization.

  • Reaction By-products: Side reactions can lead to a variety of structurally related impurities. For instance, incomplete reduction during synthesis can leave keto-acid precursors.[2] These are often more polar and can be separated by recrystallization or chromatography.

  • Enantiomeric Impurity: The most challenging impurity is often the (R)-enantiomer. Its presence compromises the stereochemical integrity of your final product. Removal requires specific chiral separation techniques.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be trapped in the solid material. These are typically removed by drying under vacuum at a slightly elevated temperature.

Table 1: Common Impurities and Recommended Removal Strategies

Impurity CategorySpecific ExamplesRecommended Purification Technique
Starting Materials/Reagents L-aspartic acid, Benzene, Aluminum chlorideAqueous work-up, Recrystallization
Reaction By-products 2-Amino-4-oxo-4-phenylbutanoic acidRecrystallization, Column Chromatography
Stereoisomers (R)-2-Amino-4-phenylbutanoic acidChiral HPLC, Enantioselective crystallization
Solvent Residues Toluene, Dichloromethane, EthanolVacuum Drying

Q2: My product's enantiomeric excess (e.e.) is too low. How can I resolve the enantiomers to obtain pure this compound?

A2: Achieving high enantiomeric purity is a critical challenge. If your synthesis does not provide adequate stereocontrol, a chiral resolution step is necessary.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. For underivatized amino acids, which can be challenging to separate on standard chiral stationary phases (CSPs) due to their zwitterionic nature, macrocyclic glycopeptide-based CSPs are often effective.[4] These columns are compatible with a range of mobile phases, allowing for method optimization.

  • Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated and the resolving agent is removed to yield the enantiomerically pure amino acid.

  • Enzyme-Catalyzed Kinetic Resolution: This method utilizes the stereoselectivity of enzymes. An enzyme can be chosen to selectively react with one enantiomer, allowing the other to be isolated. For example, a hydrolase could selectively hydrolyze an ester derivative of the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

Crystallization & Recrystallization

Q3: I am struggling to recrystallize my this compound. It either oils out or precipitates as a fine powder. What can I do?

A3: Recrystallization is a powerful technique for purifying solid compounds, but it requires careful optimization of solvent and conditions. Oiling out or precipitation of fine powders are common issues.

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amino acid hydrochlorides, which are polar salts, protic solvents or mixtures with water are often a good starting point. Consider solvent systems like ethanol/water, isopropanol/water, or methanol.

  • Troubleshooting Oiling Out: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To remedy this, try using a lower boiling point solvent system, or add a co-solvent in which the compound is less soluble to induce crystallization at a lower temperature. Slow cooling and gentle agitation are also crucial.

  • Improving Crystal Size: The formation of fine powders is often due to rapid cooling and high supersaturation. To obtain larger crystals, allow the solution to cool slowly. A Dewar flask can be used for very slow cooling. Seeding the solution with a small crystal of the pure compound can also promote the growth of larger, more well-defined crystals.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent (e.g., 95% ethanol) to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, you can wrap the flask in glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizing the Workflow

Diagram 1: Troubleshooting Crystallization Issues

G start Start Recrystallization dissolved Completely Dissolved in Hot Solvent? start->dissolved no_dissolved Add more hot solvent dissolved->no_dissolved No cool Slowly Cool Solution dissolved->cool Yes no_dissolved->dissolved crystals Crystals Formed? cool->crystals no_crystals Troubleshoot: - Scratch flask inner wall - Add seed crystal - Concentrate solution - Add anti-solvent crystals->no_crystals No oiling_out Product Oiled Out? crystals->oiling_out Yes no_crystals->cool remedy_oil Remedy: - Reheat and add more solvent - Switch to a lower boiling solvent - Add anti-solvent before cooling oiling_out->remedy_oil Yes collect Collect Crystals by Filtration oiling_out->collect No remedy_oil->start end Pure Product collect->end

Caption: A flowchart for troubleshooting common crystallization problems.

Analytical & Characterization

Q4: How can I reliably determine the chemical and chiral purity of my final product?

A4: A combination of analytical techniques is essential to confirm the purity, identity, and enantiomeric excess of your this compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a UV detector is a standard method for assessing chemical purity.[5] The mobile phase typically consists of an acetonitrile/water gradient with an acid modifier like trifluoroacetic acid (TFA) or formic acid.

  • Chiral HPLC: As mentioned earlier, this is the gold standard for determining enantiomeric excess.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the compound. The spectra should be compared to a reference standard or literature data.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value (262-265 °C with decomposition) is a good indicator of purity.[6]

Handling & Storage

Q5: What are the recommended storage conditions for this compound? Is it stable?

A5: this compound is a relatively stable solid. However, proper storage is important to maintain its integrity over time.

  • Storage Conditions: It should be stored in a tightly sealed container in a dry and well-ventilated place.[6][7] For long-term storage, refrigeration at 2-8°C is recommended.[1]

  • Hygroscopicity: Like many amine hydrochlorides, it can be hygroscopic. Therefore, minimizing exposure to atmospheric moisture is crucial.

  • Stability: Under the recommended storage conditions, the compound is stable for extended periods. One supplier suggests a shelf life of at least 5 years when stored at -20°C.[8]

References

  • Improved method of preparing 2-(s)-amino-4-phenylbutyric acid. (WO2003020687A1). Google Patents.
  • (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride. MySkinRecipes. URL: [Link]

  • Phenibut. PubChem. National Institutes of Health. URL: [Link]

  • This compound. ChemBK. URL: [Link]

  • Current trends and challenges in the downstream purification of bispecific antibodies. (2021). mAbs, 13(1), 1903331. URL: [Link]

  • L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. (2016). ResearchGate. URL: [Link]

  • Enhancing therapeutic antibody production through amino acid-induced pH shift in Protein A affinity chromatography. (2025). Frontiers in Bioengineering and Biotechnology. URL: [Link]

  • Preparation method of 2-amino-2-phenylbutyric acid. (CN114648149A). Google Patents.
  • Impurity profile of amino acids? (2005). Pharmeuropa Scientific Notes, 2005-1. URL: [Link]

  • Method for crystallization of amino acids. (US5118815A). Google Patents.
  • Automated Synthesis and Purification of Hydrophobic Peptides. (2025). Methods in Molecular Biology. URL: [Link]

  • Synthesis of 4-phenylbutyric acid. (EP1404638B1). Google Patents.
  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2020). Molecules, 25(18), 4165. URL: [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. URL: [Link]

  • Stability of extemporaneously prepared sodium phenylbutyrate oral suspensions. (2007). American Journal of Health-System Pharmacy, 64(14), 1512-1516. URL: [Link]

  • Pre-Review Report: PHENIBUT. World Health Organization. URL: [Link]

  • (2s,3r)-3-amino-2-hydroxy-4-phenylbutyric acid hydrochloride. Chemsrc. URL: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). Journal of Chromatography A, 1665, 462822. URL: [Link]

  • A Study on the Enantiomeric Separation of Racemic α-Amino Acids and Chiral Primary Amino Compounds by Liquid Chromatography. Chosun University. URL: [Link]

Sources

Technical Support Center: Synthesis of L-Homophenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of L-Homophenylalanine (L-HPA) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for high yield and purity. L-HPA is a critical non-natural amino acid and a key intermediate in the synthesis of ACE inhibitors such as ramipril and enalapril.[1][2] Achieving an efficient and stereoselective synthesis is paramount.

This guide is structured to provide direct answers to common challenges encountered in the lab, grounded in established scientific principles and field-proven experience. We will explore both enzymatic and chemical synthesis routes, offering detailed troubleshooting advice and optimized protocols.

Diagram: General Synthesis Approaches

Below is a flowchart outlining the primary synthetic pathways to L-Homophenylalanine, each with unique advantages and challenges that will be addressed in this guide.

cluster_start cluster_routes cluster_enzymatic cluster_chemical cluster_product Start 2-Oxo-4-phenylbutyric acid (OPBA) or Aldehyde Precursors Enzymatic Enzymatic Synthesis Start->Enzymatic Chemical Chemical Synthesis Start->Chemical Transaminase Transaminase (TA) Reductive Amination Enzymatic->Transaminase Dehydrogenase Phenylalanine Dehydrogenase (PheDH) Enzymatic->Dehydrogenase Hydantoinase Hydantoinase/ Carbamoylase (Kinetic Resolution) Enzymatic->Hydantoinase Strecker Strecker Synthesis Chemical->Strecker Asymmetric Asymmetric Hydrogenation Chemical->Asymmetric Purification Purification (Crystallization, Chromatography) Transaminase->Purification Dehydrogenase->Purification Hydantoinase->Purification Strecker->Purification Asymmetric->Purification Final L-Homophenylalanine Hydrochloride Purification->Final

Caption: Key synthetic routes to L-Homophenylalanine hydrochloride.

Troubleshooting Guide: Q&A Format

Section 1: Enzymatic Synthesis Issues

Enzymatic routes are favored for their high stereoselectivity and milder reaction conditions.[1] However, challenges such as enzyme inhibition, unfavorable equilibria, and cofactor regeneration can limit yield.

Q1: My transaminase (TA) reaction stalls at low conversion (<50%). What are the likely causes and solutions?

A1: Stalling in transaminase reactions is a common issue, often stemming from unfavorable reaction equilibrium or product/substrate inhibition.

  • Causality — Unfavorable Equilibrium: Transaminase reactions are reversible.[3] If the product (L-HPA) accumulates in the reaction medium, the reverse reaction rate increases until it matches the forward rate, leading to equilibrium at a low conversion. L-HPA has very low solubility in typical reaction buffers (<2 mM).[4] This property can be exploited to drive the reaction forward.

  • Troubleshooting Protocol:

    • Induce In-Situ Product Crystallization: The most effective strategy is to leverage the low solubility of L-HPA. As the enzyme produces L-HPA, it will precipitate out of the solution, effectively removing it from the equilibrium and pulling the reaction towards completion.[4][5]

      • Action: Ensure your reaction concentration of the starting keto acid (2-oxo-4-phenylbutyric acid, OPBA) is high enough (e.g., >150 mM) to exceed the solubility limit of the L-HPA product.[5] The continuous precipitation of L-HPA will shift the equilibrium.[4]

    • pH Optimization: The solubility of L-HPA is pH-dependent.[5]

      • Action: Maintain the reaction pH at a level where the enzyme is active, but the L-HPA product is least soluble. This often requires careful buffering. Post-reaction, the pH can be shifted to re-dissolve the product for recovery.[4]

    • Substrate Inhibition: High concentrations of the keto acid substrate (OPBA) can inhibit the transaminase.[4]

      • Action: Instead of adding all the substrate at once, implement a fed-batch or intermittent addition strategy.[4][5] This maintains a lower, non-inhibitory concentration of the substrate while allowing the total product yield to increase over time.

Q2: I am using a Phenylalanine Dehydrogenase (PheDH) for reductive amination, but the reaction is slow and the yield is poor. How can I improve this?

A2: PheDH-catalyzed reductive amination is highly attractive as it uses ammonia and produces only water as a byproduct.[3] However, its performance is critically dependent on cofactor regeneration and potential enzyme inhibition.

  • Causality — Cofactor Limitation & Enzyme Engineering: The reaction requires NADH, which is consumed stoichiometrically.[6] Without an efficient NADH regeneration system, the reaction will stop once the initial supply is depleted. Furthermore, the catalytic efficiency of wild-type PheDH on the non-native substrate for L-HPA synthesis can be poor.[3]

  • Troubleshooting Protocol:

    • Implement a Cofactor Regeneration System:

      • Action: Couple the primary reaction with a secondary enzyme system that regenerates NADH from NAD+. The most common and cost-effective system is formate dehydrogenase (FDH), which oxidizes formate to CO2 while reducing NAD+ to NADH.[6]

      • Workflow:

        OPBA 2-Oxo-4-phenylbutyric acid (OPBA) + NH3 HPA L-Homophenylalanine (L-HPA) OPBA->HPA PheDH NAD NAD+ NADH NADH NAD->NADH regenerated NADH->NAD consumed Formate Formate CO2 CO2 Formate->CO2 FDH PheDH PheDH FDH FDH

        Caption: Cofactor regeneration cycle for PheDH-catalyzed synthesis.

    • Enzyme Engineering & Selection: The catalytic efficiency (kcat) of PheDH can be a limiting factor.

      • Action: If possible, source or engineer a PheDH mutant with improved activity towards OPBA. Structure-guided engineering has been shown to increase the catalytic efficiency by over 12-fold.[3]

    • Optimize Reaction Conditions: Adjusting pH and temperature can significantly impact enzyme activity and, consequently, the yield.[6]

      • Action: Perform a design of experiments (DoE) to screen for the optimal pH and temperature for your specific PheDH enzyme.

Section 2: Chemical Synthesis & Purification Issues

Chemical methods offer versatility but often struggle with stereocontrol and can involve harsh reagents.

Q3: My Strecker synthesis results in a low yield of the final amino acid and a significant amount of the corresponding α-hydroxy acid. What is causing this side reaction?

A3: The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[7] The formation of an α-hydroxy acid indicates a competing reaction pathway.

  • Causality — Competing Cyanohydrin Formation: The cyanide ion can directly attack the aldehyde starting material to form a cyanohydrin.[7][8] Hydrolysis of this cyanohydrin yields the α-hydroxy acid instead of the desired amino acid. This side reaction is favored if the imine formation is slow or reversible.

  • Troubleshooting Protocol:

    • Pre-form the Imine: To minimize cyanohydrin formation, ensure the imine (or iminium ion) is formed before the cyanide is introduced.

      • Action: React the aldehyde with the ammonia source (e.g., ammonium chloride) first under conditions that favor imine formation (mildly acidic).[8] Once the imine is formed, then add the cyanide source (e.g., KCN). This sequesters the aldehyde, preventing it from reacting directly with the cyanide.

    • Solvent Choice: The choice of solvent can influence the reaction equilibrium.

      • Action: Consider running the reaction in a non-aqueous or less polar solvent. In some cases, the aminonitrile salt may precipitate out of a non-polar solvent, driving the reaction towards the desired product.[8]

    • Control of pH: The pH affects the nucleophilicity of cyanide and the rate of imine formation.

      • Action: A two-stage pH adjustment can be beneficial. Initial acidic conditions from NH4Cl favor iminium ion formation. Subsequent addition of KCN will raise the pH, increasing the concentration of the nucleophilic CN- for attack on the iminium ion.[8]

Q4: I have successfully synthesized my L-HPA, but I am struggling to achieve high purity after workup. What are the best practices for purification?

A4: Purification, particularly crystallization, is a critical step to obtain high-purity L-HPA hydrochloride with excellent enantiomeric excess.

  • Causality — Solubility Properties: L-HPA hydrochloride has distinct solubility profiles that can be leveraged for effective purification. Impurities from the reaction, such as remaining starting materials, byproducts, or cell debris (in enzymatic synthesis), must be removed.

  • Troubleshooting Protocol:

    • Initial Cleanup (for Enzymatic Syntheses):

      • Action: If using a biocatalyst, the first step is to remove proteins and other cellular material. This can be done by centrifugation and/or ultrafiltration.[9]

    • Recrystallization Protocol:

      • Action: A highly effective method involves dissolving the crude L-HPA in a mixture of concentrated hydrochloric acid and distilled water (e.g., a 1:2 ratio) to ensure the pH is < 1 and the hydrochloride salt is fully formed.[1][3]

      • Procedure:

        • Dissolve the crude product in the acidic solution. Gentle heating may be required to achieve complete dissolution.[10]

        • Slowly evaporate the solvent. Crystalline needles of pure L-HPA hydrochloride will form.[1]

        • Alternatively, after complete dissolution at an elevated temperature, allow the solution to cool slowly to room temperature, followed by further cooling in a freezer (-4 °C to -20 °C) to maximize crystal formation.[10]

        • Isolate the crystals by filtration.[10]

    • Ion Exchange Chromatography: For removing persistent impurities, especially inorganic salts.

      • Action: Pass the crude, filtered solution through a suitable ion exchange column (e.g., Dowex 50WX8) to bind the amino acid, wash away impurities, and then elute the pure product.[1]

Q5: My synthesis via asymmetric hydrogenation gives a product with low enantiomeric excess (ee). How can I improve the stereoselectivity?

A5: Asymmetric hydrogenation relies on a chiral catalyst to selectively produce one enantiomer. Low ee indicates that the catalyst is not effectively discriminating between the two prochiral faces of the substrate.

  • Causality — Catalyst and Substrate Mismatch: The stereochemical outcome is determined by the intricate interactions between the chiral ligand on the metal catalyst and the substrate.[11] Steric hindrance, ligand structure, and reaction conditions all play a crucial role.[11][12]

  • Troubleshooting Protocol:

    • Ligand Screening: The choice of chiral ligand is the most critical factor.

      • Action: Screen a variety of chiral phosphine ligands (e.g., derivatives of BINAP, Josiphos, etc.) with your chosen metal (commonly Rhodium or Ruthenium). Even small changes to the ligand's electronic or steric properties can dramatically alter the ee.

    • Solvent and Temperature Optimization:

      • Action: The polarity and coordinating ability of the solvent can influence the catalyst's active state. Test a range of solvents (e.g., methanol, dichloromethane, THF). Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.

    • Hydrogen Pressure:

      • Action: Vary the H2 pressure. In some catalytic systems, pressure can influence the kinetics of different steps in the catalytic cycle, which may affect the stereochemical outcome.

    • Substrate Modification: If applicable, the precursor to be hydrogenated can sometimes be modified.

      • Action: Ensure the substrate contains a coordinating group (e.g., amide, carboxyl) that can chelate to the metal center, providing a more rigid and predictable transition state geometry for stereoinduction.

Frequently Asked Questions (FAQs)

Q: What are the main advantages of enzymatic synthesis over chemical synthesis for L-HPA? A: The primary advantages are extremely high enantioselectivity (often >99% ee), milder and safer reaction conditions (aqueous environment, ambient temperature/pressure), and reduced environmental impact compared to methods using toxic reagents like cyanide or heavy metals.[1][2]

Q: Is it necessary to use protecting groups for L-HPA synthesis? A: For single-step enzymatic syntheses like reductive amination, protecting groups are generally not needed.[13] However, for multi-step chemical syntheses, particularly those involving modifications to the carboxyl or amino group, orthogonal protecting groups are essential to prevent side reactions and polymerization.[13][14]

Q: How can I easily monitor the progress of my enzymatic reaction? A: High-Performance Liquid Chromatography (HPLC) is the standard method. A chiral column (e.g., Chirobiotic T) can be used to simultaneously resolve the starting material and the enantiomers of the product, allowing you to monitor both conversion and the enantiomeric excess of the product over time.[15]

Q: My final L-HPA hydrochloride product is slightly colored. What is the likely cause? A: A slight yellow or orange color, particularly in enzymatic syntheses, can arise from the complex reaction medium or side reactions of substrates/coproducts.[1][3] If the product meets purity specifications by NMR and HPLC, the color may be due to trace, non-detrimental impurities. An additional recrystallization step or treatment with activated carbon can often remove the color.

Summary of Optimal Conditions

The table below summarizes key parameters for two common high-yield synthesis routes.

ParameterEnzymatic (Transaminase)Chemical (Asymmetric Hydrogenation)
Key Strategy Equilibrium shift via in-situ product crystallization[4][5]Chiral catalyst-directed stereoinduction
Typical Yield >94% conversion[4]Varies, but can be >90%
Enantiomeric Excess >99% ee[4]Dependent on catalyst; can achieve >99% ee
Common Substrate 2-Oxo-4-phenylbutyric acid (OPBA)[4]N-acyl dehydroamino acid precursor
Key Reagents Transaminase, Amino Donor (e.g., L-Aspartate)[4]Chiral Rh/Ru catalyst, H₂ gas
Solvent Aqueous BufferOrganic (e.g., Methanol, DCM)
Temperature 30-60 °C (Enzyme Dependent)[5]-10 °C to 50 °C (Catalyst Dependent)
Major Challenge Reaction equilibrium, Substrate inhibition[3][4]Catalyst selection, Cost, Steric effects[11]

References

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. Available at: [Link]

  • The synthesis of L-(+)-homophenylalanine hydrochloride. ResearchGate. Available at: [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. PubMed. Available at: [Link]

  • L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]

  • Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride. ResearchGate. Available at: [Link]

  • Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Europe PMC. Available at: [Link]

  • [Advances in enzymatic production of L-homophenylalanine]. PubMed. Available at: [Link]

  • Purification of L-phenylalanine. Google Patents.
  • Challenging the Major/Minor Concept in Rh-Catalyzed Asymmetric Hydrogenation. ACS Catalysis. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. Available at: [Link]

  • Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. IEEE Xplore. Available at: [Link]

  • Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • Why doesn't Strecker synthesis produce AHAs instead?. Chemistry Stack Exchange. Available at: [Link]

  • What should we know about the Strecker and Gabriel synthesis of amino acids?. Reddit. Available at: [Link]

  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI. Available at: [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Overview of Strecker Amino Acid Synthesis. News-Medical.Net. Available at: [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]

  • Protecting Groups in Solid-Phase Organic Synthesis. ResearchGate. Available at: [Link]

  • Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. ETH Zurich Research Collection. Available at: [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in the Synthesis of α-Amino Acids. PMC. Available at: [Link]

Sources

Technical Support Center: Resolving Co-elution in HPLC Analysis of Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HPLC analysis of amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common co-elution issues encountered during their experiments. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your method development and analysis.

Introduction: The Challenge of Co-elution in Amino Acid Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of amino acids.[1][2] Due to their structural similarities and lack of strong chromophores, amino acids are typically derivatized prior to or after separation to enhance their detection by UV-Vis or fluorescence detectors.[2][3][4] However, the inherent complexity of biological samples and the subtle structural differences among amino acid derivatives often lead to co-elution, where two or more compounds elute from the column at the same time, appearing as a single, often distorted, peak.[5][6] This guide provides a structured approach to diagnosing and resolving these challenging co-elution problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-elution in the HPLC analysis of amino acid derivatives?

A1: Co-elution in the analysis of amino acid derivatives typically stems from a combination of factors related to the sample, the mobile phase, and the stationary phase. Key causes include:

  • Insufficient Selectivity (α): This is the most critical factor.[6] If the stationary phase and mobile phase combination does not provide adequate differential interaction with the co-eluting analytes, they will not be separated. This is often the case for structurally similar amino acids, such as isomers (e.g., leucine and isoleucine) or those with similar hydrophobicity.[7]

  • Low Column Efficiency (N): A column with low efficiency produces broader peaks, increasing the likelihood of overlap.[6][8] This can be due to a degraded column, improper packing, or using a column with a large particle size.[8]

  • Inadequate Retention (k'): If the analytes have very low retention and elute near the void volume, there is insufficient time for the column to perform the separation.[5][6]

  • Improper Mobile Phase pH: The ionization state of amino acid derivatives is highly dependent on the mobile phase pH.[9] If the pH is not optimized, the charge and hydrophobicity of the analytes can be too similar, leading to co-elution.[9][10]

  • Inappropriate Derivatization: The choice of derivatizing agent can influence the chromatographic behavior of the amino acids.[3] Some derivatives may be more prone to co-elution than others. For example, o-phthalaldehyde (OPA) derivatives can sometimes be unstable, leading to peak distortion and potential overlap.[11]

  • Sample Matrix Effects: Complex sample matrices can introduce interfering compounds that co-elute with the target amino acid derivatives.[1]

Q2: How can I confirm that I have a co-elution problem and not just a broad or tailing peak?

A2: Differentiating between co-elution and poor peak shape is a critical first step.[12] Here are several diagnostic approaches:

  • Visual Inspection: Look for subtle signs of asymmetry, such as a shoulder on the peak or a "split" top, which are strong indicators of co-elution.[6]

  • Peak Purity Analysis (with DAD/PDA Detector): A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can acquire spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[6]

  • Mass Spectrometry (MS) Detection: If you have an LC-MS system, you can monitor the mass-to-charge ratio (m/z) across the peak. A change in the m/z value is a definitive sign of co-elution.[6]

  • Varying Injection Volume: Injecting a smaller volume of the sample may sometimes resolve partially overlapping peaks. If the peak shape improves and two distinct peaks begin to appear, co-elution is likely.

  • Method Manipulation: A slight, deliberate change in a method parameter, such as the mobile phase composition or temperature, can often cause co-eluting peaks to shift relative to each other, confirming their separate identities.

Troubleshooting Guides: A Systematic Approach to Resolving Co-elution

When faced with co-eluting peaks, a systematic approach to method optimization is essential. The following guides are structured to address the most impactful parameters first.

Guide 1: Mobile Phase Optimization

The mobile phase is often the most powerful and easily adjustable tool for manipulating selectivity and resolving co-eluting peaks.[8]

Problem: Two or more amino acid derivative peaks are co-eluting.

Troubleshooting Workflow:

Caption: Workflow for mobile phase optimization to resolve co-elution.

Detailed Steps & Scientific Rationale:

  • Evaluate and Adjust Retention (Capacity Factor, k'):

    • Why: If your peaks are eluting too early (low k'), they don't spend enough time interacting with the stationary phase for a good separation to occur.[5][6]

    • How: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[6][13] This will increase the retention time of the derivatives, providing more opportunity for separation. Aim for a k' between 2 and 10 for robust separations.[5]

  • Modify Mobile Phase pH:

    • Why: The charge of amino acid derivatives is pH-dependent. Adjusting the pH can alter their hydrophobicity and interaction with the stationary phase, often dramatically changing selectivity.[9] For instance, at a pH below the pKa of the carboxyl group, the amino acid will be more retained on a C18 column.

    • How: Make small, incremental changes to the mobile phase pH (e.g., ± 0.2 pH units) and observe the effect on the co-eluting pair.[10] Be mindful of the column's stable pH range.

  • Change the Organic Modifier:

    • Why: Different organic solvents (e.g., acetonitrile vs. methanol) can offer different selectivities due to their unique interactions (e.g., dipole-dipole, hydrogen bonding) with the analytes and the stationary phase.

    • How: If you are using acetonitrile, try substituting it with methanol, or vice-versa.[14] You may need to adjust the concentration to achieve similar retention times.

Guide 2: Gradient Elution Optimization

For complex mixtures of amino acid derivatives with a wide range of polarities, gradient elution is often necessary.[15][16]

Problem: Co-elution persists even after initial mobile phase adjustments, or the sample contains both very polar and non-polar derivatives.

Troubleshooting Workflow:

Caption: Workflow for optimizing a gradient elution program.

Detailed Steps & Scientific Rationale:

  • Perform a Scouting Gradient:

    • Why: A broad, fast gradient (e.g., 5% to 95% organic solvent in 10-15 minutes) will quickly show the elution profile of your sample and where the problematic peaks are.[15]

    • How: Run a linear gradient from a low to a high percentage of your organic modifier.[15]

  • Decrease the Gradient Slope:

    • Why: A shallower gradient (i.e., a smaller change in organic solvent percentage per unit of time) increases the time analytes spend in a particular mobile phase composition, which can significantly improve the resolution of closely eluting peaks.[15]

    • How: If your co-eluting peaks elute at around 40% acetonitrile with a gradient of 5-95% in 20 minutes (4%/min), try a segmented gradient where the slope is reduced to 1-2%/min around the 40% mark.

  • Introduce an Isocratic Hold:

    • Why: An isocratic hold at a specific mobile phase composition can provide extra time for the separation of particularly difficult pairs.

    • How: Based on your scouting run, introduce a brief isocratic hold just before the elution of the co-eluting peaks.

Guide 3: Column and Temperature Optimization

If mobile phase and gradient optimization are insufficient, changing the column or adjusting the temperature can provide the necessary change in selectivity.[5]

Problem: Co-elution is not resolved by mobile phase or gradient adjustments.

Troubleshooting Workflow:

Caption: Workflow for column and temperature optimization.

Detailed Steps & Scientific Rationale:

  • Adjust Column Temperature:

    • Why: Temperature affects the viscosity of the mobile phase, the kinetics of mass transfer, and the selectivity of the separation.[17][18] Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution.[19] Conversely, decreasing the temperature can increase retention and may enhance resolution for some compounds.[18]

    • How: Adjust the column oven temperature in 5 °C increments (e.g., from 30 °C to 45 °C) and observe the effect on resolution.[17][20]

  • Change the Stationary Phase Chemistry:

    • Why: This is the most powerful way to alter selectivity when other parameters fail.[5][6] Different stationary phases offer different separation mechanisms.

    • How:

      • If using a standard C18 column, consider a column with a different bonded phase, such as C8, Phenyl-Hexyl, or a polar-embedded phase.[6] These phases offer different types of interactions (e.g., π-π interactions with a phenyl column) that can resolve compounds that co-elute on a C18.

      • For very polar amino acid derivatives that are poorly retained on reversed-phase columns, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[10][21] HILIC columns are excellent for retaining and separating polar compounds.

      • Ion-exchange chromatography is another powerful technique for separating charged molecules like amino acids.[1][22]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the resolution of a co-eluting pair of amino acid derivatives.

  • Initial Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 20 mM Phosphate Buffer

    • Mobile Phase B: Acetonitrile

    • Gradient: Isocratic or a simple linear gradient that brackets the elution of the co-eluting pair.

    • Flow Rate: 1.0 mL/min

    • Temperature: 35 °C

    • Detection: UV or Fluorescence at the appropriate wavelength for the derivatives.

  • Procedure: a. Prepare several batches of Mobile Phase A, adjusting the pH in 0.3 unit increments (e.g., pH 6.5, 6.8, 7.1, 7.4). Ensure the chosen pH is within the stable range of your column. b. Equilibrate the column with the first mobile phase (e.g., pH 6.5) for at least 15 column volumes. c. Inject your sample and record the chromatogram. d. Repeat steps 2b and 2c for each pH value. e. Analyze the chromatograms to determine the optimal pH for resolution.

Data Presentation: Impact of Mobile Phase pH on Resolution
Mobile Phase pHRetention Time Peak 1 (min)Retention Time Peak 2 (min)Resolution (Rs)
6.58.218.210.00
6.88.548.680.95
7.18.929.251.60
7.49.359.781.85

Note: Data is illustrative. A resolution (Rs) value of ≥ 1.5 is generally considered baseline separation.

Conclusion

Resolving co-elution in the HPLC analysis of amino acid derivatives is a methodical process of optimizing chromatographic parameters to enhance selectivity, efficiency, and retention. By systematically addressing the mobile phase composition, gradient profile, column temperature, and stationary phase chemistry, researchers can overcome these separation challenges. This guide provides a framework for logical troubleshooting, grounded in the fundamental principles of chromatography, to ensure the generation of accurate and reliable data in your scientific endeavors.

References

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Butte, W. A., & Noggle, F. T. (2007). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Clinical Chemistry and Laboratory Medicine, 45(7), 934–938. [Link]

  • Rohman, A., & Windarsih, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 440-451.
  • Al-Rimawi, F. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 6(49), 33749–33756. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Axion Labs. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Advanced Materials Technology. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • ResearchGate. (2014). Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography. [Link]

  • Welch Materials. (2023, March 24). Gradient Optimization in HPLC. [Link]

  • LCGC. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. [Link]

  • National Institutes of Health. (2012). Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins. [Link]

  • Mastelf. (2023, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • ResearchGate. (2017). Effect of the mobile phase composition and pH on the enantioseparation data for FMOC derivatized amino acids. [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • LCGC International. (2018, November 1). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. [Link]

  • Chrom Tech. (2023, October 14). Methods for Changing Peak Resolution in HPLC. [Link]

  • SlidePlayer. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. Retrieved from [Link]

  • National Institutes of Health. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (2022, August 16). Tips to Help Maximize Resolution. [Link]

  • Agilent. (2020, March 12). Gradient Design and Development. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • ResearchGate. (2019, August 26). How to improve peak resolution (HPLC, SEC)?. [Link]

  • Taylor & Francis Online. (2014, August 5). Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography. [Link]

  • ResearchGate. (2005, August 5). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

Sources

Managing impurities in (S)-2-Amino-4-phenylbutanoic acid hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-APBHCL-IMP-001

Revision: 1.0

Introduction: A Proactive Approach to Impurity Management

Welcome to the technical support center for (S)-2-Amino-4-phenylbutanoic acid hydrochloride. As a critical chiral building block and pharmaceutical intermediate, ensuring its purity is paramount to the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] The presence of unwanted impurities, even in trace amounts, can introduce significant risks, including altered pharmacological or toxicological profiles.[3][4][5]

This guide is structured to provide researchers and drug development professionals with practical, field-proven insights into identifying, troubleshooting, and managing impurities encountered during the synthesis and purification of this compound. Our approach is grounded in explaining the causal relationships behind impurity formation and providing robust, self-validating protocols to ensure the highest standards of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of impurities I should expect during the synthesis of this compound?

You should anticipate impurities from several sources:

  • Chiral Impurities: The most critical impurity is the unwanted (R)-enantiomer. Its presence is a direct reflection of the stereoselectivity of your synthesis.

  • Process-Related Impurities: These include unreacted starting materials (e.g., benzaldehyde derivatives), reagents, and intermediates from the synthetic route, such as phenyl-gamma-butyrolactam.[6]

  • Degradation Products: (S)-2-Amino-4-phenylbutanoic acid can degrade under certain conditions (e.g., harsh pH, high temperature, oxidation), leading to byproducts. Potential degradation pathways include oxidation of the benzene ring or side chain.[7][8]

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., methanol, ethanol, toluene, THF) may be present in the final product.[9]

Q2: Why is controlling the (R)-enantiomer so critical?

Enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to toxicity.[10] Therefore, strict control of the enantiomeric purity of (S)-2-Amino-4-phenylbutanoic acid is essential to ensure the safety and efficacy of the final drug product. Regulatory agencies have stringent requirements for the control of chiral impurities.

Q3: What is a typical acceptance criterion for the (R)-enantiomer impurity?

While the specific limit is defined by the final drug product's specifications, a common target for enantiomeric purity in pharmaceutical intermediates is ≥99.5% of the desired (S)-enantiomer, which corresponds to ≤0.5% of the unwanted (R)-enantiomer. For some applications, even stricter limits (<0.1%) may be required.

Q4: My final product has a persistent solvent odor. How can I effectively remove residual solvents?

The most effective methods are drying under high vacuum at a controlled temperature (ensure the temperature is not high enough to cause degradation) and recrystallization. Recrystallization is particularly effective as it involves dissolving the product in a solvent system in which it is sparingly soluble at low temperatures, leaving solvent impurities behind in the mother liquor.[11]

Troubleshooting Guide: From Problem to Resolution

This section addresses specific experimental challenges in a question-and-answer format, providing a logical path from cause analysis to corrective action.

Problem 1: My chiral HPLC analysis shows a high percentage (>0.5%) of the undesired (R)-enantiomer.
  • Underlying Cause Analysis:

    • Inefficient Asymmetric Synthesis: The core issue often lies in the synthetic method itself, where the reaction that creates the chiral center has low enantioselectivity.[12]

    • Racemization: The chiral center may be racemizing (converting from S to R) during subsequent reaction steps or workup procedures, often catalyzed by harsh acidic or basic conditions or elevated temperatures.

    • Suboptimal Purification: The chosen purification method (e.g., recrystallization) may not be effective at selectively removing the (R)-enantiomer from the (S)-enantiomer.

  • Recommended Corrective Actions:

    • Review the Synthetic Route: Scrutinize the step where the stereocenter is set. If using a chiral auxiliary, ensure its purity is high. If using a catalytic asymmetric reaction, re-optimize catalyst loading, temperature, and reaction time.

    • Investigate Racemization Conditions: Take samples at various points in your process (e.g., post-reaction, after pH adjustment, after drying) and analyze their enantiomeric purity. This will pinpoint where racemization is occurring. Mitigate by using milder conditions (e.g., lower temperatures, weaker acids/bases).

    • Implement a Robust Purification Strategy: Standard recrystallization may not be sufficient for enantiomeric purification. Consider developing a diastereomeric salt resolution, where you react your racemic mixture with a pure chiral resolving agent to form diastereomers, which can then be separated by standard crystallization, followed by liberation of the desired enantiomer.

Problem 2: The final product is contaminated with starting materials or reaction intermediates.
  • Underlying Cause Analysis:

    • Incomplete Reaction: The reaction may not have been driven to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.

    • Ineffective Workup/Purification: The extraction and washing steps may not be adequately removing the specific starting material or intermediate. The polarity of the impurity might be too similar to the product for simple recrystallization to be effective.

  • Recommended Corrective Actions:

    • Optimize Reaction Parameters: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Consider a slight excess of one of the reagents (if appropriate) to ensure the complete consumption of the limiting reagent.

    • Refine the Purification Protocol:

      • Aqueous Washes: Adjust the pH of aqueous washes to exploit differences in the acidity/basicity of the product versus the impurity, thereby moving the impurity into either the aqueous or organic layer.

      • Recrystallization Solvent System: Experiment with different solvent systems (e.g., ethanol/water, isopropanol/water, methanol/ether) to maximize the solubility difference between the product and the impurity.[11] A detailed recrystallization protocol is provided below.

Problem 3: An unknown peak is consistently appearing in my HPLC/LC-MS analysis.
  • Underlying Cause Analysis:

    • Unidentified Side Reaction: The reaction conditions may be promoting an unexpected side reaction.

    • Product Degradation: The product may be unstable under the reaction, workup, or storage conditions. Common degradation pathways for such molecules include oxidation or decarboxylation.[13]

  • Recommended Corrective Actions:

    • Characterize the Impurity: The first step is identification. Use LC-MS to get a molecular weight. If possible, isolate a small amount of the impurity using preparative HPLC and characterize it using NMR spectroscopy.[14]

    • Hypothesize Formation Pathway: Once the structure is known, you can deduce how it might have formed. For example, if it's an oxidized version of your product, you may need to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Stress Testing: Conduct forced degradation studies by exposing your pure product to heat, acid, base, light, and an oxidizing agent. Analyzing the degradation products can help confirm the identity of the unknown impurity and establish the stability of your compound.

Caption: Logical workflow for identifying and controlling unknown impurities.

Key Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a robust starting point for determining the enantiomeric purity of (S)-2-Amino-4-phenylbutanoic acid. Chromatography is a powerful technique for resolving enantiomers.[15] Direct analysis on a suitable chiral stationary phase (CSP) is preferred to avoid potential impurities from derivatization steps.[16]

  • Objective: To separate and quantify the (S) and (R) enantiomers of 2-Amino-4-phenylbutanoic acid.

  • Instrumentation: HPLC system with UV detector.

  • Column: Macrocyclic glycopeptide-based CSP, such as Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm).[16] These columns are well-suited for separating underivatized amino acids.

  • Mobile Phase: A mixture of Methanol, Water, and an acid modifier. A good starting point is Methanol/Water/Formic Acid (70:30:0.02 v/v/v).[16]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 205 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a solution of a racemic standard to confirm the resolution and identify the retention times of the (R) and (S) enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Purity:

    • % (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] x 100

  • Causality: The chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers.[17] The difference in the stability of these complexes leads to different retention times, allowing for their separation. The acidic modifier helps to ensure good peak shape for the amino acid.[16]

Data Summary: Analytical Techniques
TechniquePrimary Application in This ContextKey Insights Provided
Chiral HPLC Quantification of the (R)-enantiomer impurity.[18]Enantiomeric purity (e.g., 99.5% S).
Reverse-Phase HPLC Quantification of process-related impurities and degradation products.Overall purity profile, detection of non-chiral impurities.
LC-MS Identification of unknown impurities.Molecular weight of unknown peaks, aiding in structural elucidation.
GC-MS Quantification of residual solvents; analysis of volatile impurities.[19]Identification and quantification of solvents (e.g., Toluene, THF) in ppm levels.
NMR Spectroscopy Structural confirmation of the final product and elucidation of impurities.[20]Unambiguous structure of the product and isolated impurities.
Protocol 2: Recrystallization of this compound

This protocol is designed to purify the crude product by removing process-related impurities and, to some extent, residual solvents.

  • Objective: To purify the crude solid by crystallization.

  • Materials: Crude (S)-2-Amino-4-phenylbutanoic acid HCl, Ethanol, Deionized Water, Buchner funnel, filter paper, vacuum flask.

  • Procedure:

    • Place the crude solid into a clean Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of a hot solvent mixture (e.g., 90:10 Ethanol:Water) just sufficient to fully dissolve the solid with heating (e.g., 60-70 °C) and stirring. The principle is to create a saturated solution at high temperature.[11]

    • Once fully dissolved, stop heating and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of the cold solvent mixture to rinse away any remaining mother liquor containing impurities.

    • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Self-Validation: The purity of the recrystallized material should be confirmed by HPLC. A significant reduction in impurity levels should be observed. The melting point of the purified product should be sharp and match the literature value.

ImpuritySources API (S)-2-Amino-4-phenylbutanoic acid hydrochloride StartingMaterials Starting Materials (e.g., Benzaldehyde) StartingMaterials->API Intermediates Intermediates (e.g., Lactams) Intermediates->API SideProducts Side Products SideProducts->API Enantiomer (R)-Enantiomer Enantiomer->API Degradation Degradation Products Degradation->API Solvents Residual Solvents Solvents->API

Caption: Major sources contributing to impurities in the final product.

References

  • (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride. MySkinRecipes. Available at: [Link]

  • RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE. Google Patents.
  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Phenibut | C10H13NO2 | CID 14113. PubChem - NIH. Available at: [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Available at: [Link]

  • (2s,3r)-3-amino-2-hydroxy-4-phenylbutyric acid hydrochloride. Chemsrc. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317. PubChem - NIH. Available at: [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available at: [Link]

  • Degradation of phenylalkanes and characterization of aromatic intermediates acting as growth inhibiting substances in hydrocarbon utilizing yeast Candida maltosa. ResearchGate. Available at: [Link]

  • Impurities in APIs and Their Effects on Products. Contract Pharma. Available at: [Link]

  • Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. ACS Publications. Available at: [Link]

  • Asymmetric-Synthesis. University of Bath. Available at: [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Available at: [Link]

  • 4-Amino-3-Phenylbutanoic Acid | Drug Information, Uses, Side Effects, Chemistry. DrugBank. Available at: [Link]

  • Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. PMC - NIH. Available at: [Link]

  • Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction. PubMed. Available at: [Link]

  • JP4356292B2 - Method for producing amino acid ester hydrochloride. Google Patents.
  • Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. MDPI. Available at: [Link]

  • Schematic representation of PHB degradation pathway. ResearchGate. Available at: [Link]

  • Unedited - Advance copy Pre-Review Report: PHENIBUT. World Health Organization (WHO). Available at: [Link]

  • US2404503A - Preparation of amino acids from their salts. Google Patents.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]

  • Degradation of 3-phenylbutyric acid by Pseudomonas sp. PubMed - NIH. Available at: [Link]

  • Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

  • Asymmetric Synthesis. Imperial College London. Available at: [Link]

  • CHIRAL Handbook. BGB Analytik. Available at: [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. NIH. Available at: [Link]

  • Recent advances in the catalytic asymmetric construction of atropisomers by central-to-axial chirality transfer. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Pharmaceutical Impurities & Their Effects. Advent Chembio. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Stereoisomers of 2-Amino-4-phenylbutanoic Acid: Unveiling the Enantioselective Activity of (S) and (R)-Forms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Biological Activity

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities.[1] This guide provides a detailed comparison of the biological activities of the (S) and (R) enantiomers of 2-amino-4-phenylbutanoic acid, a non-proteinogenic amino acid also known as homophenylalanine.

(S)-2-Amino-4-phenylbutanoic acid, or L-homophenylalanine, is a crucial chiral building block in the synthesis of a class of drugs known as angiotensin-converting enzyme (ACE) inhibitors.[2] These drugs are widely prescribed for the management of hypertension and congestive heart failure.[3] The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and ACE is a key enzyme in this pathway, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4][] By inhibiting ACE, these drugs lower blood pressure and reduce the workload on the heart.[3][6] This guide will delve into the stereoselective nature of this inhibition, providing experimental context and mechanistic insights for researchers and drug development professionals.

Comparative Biological Activity: A Tale of Two Enantiomers

The biological activity of 2-amino-4-phenylbutanoic acid is almost exclusively attributed to its (S)-enantiomer. The Angiotensin-Converting Enzyme is highly stereoselective, and its active site is configured to preferentially bind substrates and inhibitors with a specific three-dimensional arrangement.[7]

EnantiomerCommon NamePrimary Biological RolePotency (ACE Inhibition)
(S)-2-Amino-4-phenylbutanoic acid L-HomophenylalaninePrecursor for ACE inhibitorsActive
(R)-2-Amino-4-phenylbutanoic acid D-HomophenylalanineGenerally considered inactive as an ACE inhibitor precursorInactive or Significantly Lower Activity

The (R)-enantiomer, D-homophenylalanine, does not possess the correct spatial arrangement to effectively bind to the active site of ACE and is therefore not utilized as a precursor for ACE inhibitors. Its applications are found in other areas, such as in the synthesis of peptides and as a component in neurochemical research.

Mechanism of Stereoselective Inhibition

The stereoselectivity of ACE inhibitors is rooted in the chiral environment of the enzyme's active site, which is composed of L-amino acids.[7] For an inhibitor to be effective, it must form specific interactions with key residues in the active site.

The mechanism of ACE inhibition involves the interaction of the inhibitor with the zinc ion cofactor and various subsites within the enzyme's active site. The carboxylate group of the inhibitor chelates the essential zinc ion, while other functional groups form hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues.

The (S)-configuration of the 2-amino-4-phenylbutanoic acid moiety allows for the optimal positioning of these interacting groups within the active site. The (R)-enantiomer, due to its mirrored configuration, cannot achieve this precise fit, leading to a significant loss of binding affinity and inhibitory activity.

cluster_S (S)-Enantiomer Binding cluster_R (R)-Enantiomer Interaction S_Inhibitor (S)-2-Amino-4-phenylbutanoic acid moiety ACE_Active_Site_S ACE Active Site S_Inhibitor->ACE_Active_Site_S Optimal Fit Inhibition_S ACE Inhibition ACE_Active_Site_S->Inhibition_S Effective Inhibition R_Inhibitor (R)-2-Amino-4-phenylbutanoic acid moiety ACE_Active_Site_R ACE Active Site R_Inhibitor->ACE_Active_Site_R Steric Hindrance No_Inhibition_R No Inhibition ACE_Active_Site_R->No_Inhibition_R No Significant Binding

Caption: Stereoselective interaction of 2-amino-4-phenylbutanoic acid enantiomers with the ACE active site.

Experimental Protocols for Determining ACE Inhibitory Activity

The assessment of ACE inhibitory activity is crucial for the development of new antihypertensive drugs. Several in vitro assays are commonly employed, with spectrophotometric and fluorometric methods being the most prevalent.

Spectrophotometric Assay for ACE Inhibition

This method is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to release hippuric acid and the dipeptide L-histidyl-L-leucine. The amount of hippuric acid produced is quantified by measuring its absorbance at 228 nm.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Test compounds ((S)- and (R)-2-amino-4-phenylbutanoic acid derivatives)

  • Positive control (e.g., Captopril)

Procedure:

  • Preparation of Solutions:

    • Dissolve ACE in borate buffer to a final concentration of 100 mU/mL.

    • Dissolve HHL in borate buffer to a final concentration of 5 mM.

    • Prepare various concentrations of the test compounds and the positive control in borate buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix 50 µL of the test compound solution (or buffer for control) with 50 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube and vortex for 30 seconds to extract the hippuric acid.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate in a water bath at 95°C.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10]

cluster_workflow Spectrophotometric ACE Inhibition Assay Workflow A Prepare Reagents B Pre-incubate ACE and Inhibitor A->B C Initiate Reaction with HHL B->C D Incubate at 37°C C->D E Terminate Reaction with HCl D->E F Extract Hippuric Acid E->F G Measure Absorbance at 228 nm F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the spectrophotometric ACE inhibition assay.

Conclusion and Future Perspectives

The stark difference in the biological activity of (S)- and (R)-2-amino-4-phenylbutanoic acid serves as a compelling example of the principle of stereoselectivity in pharmacology. The (S)-enantiomer is a vital component in the design of potent ACE inhibitors, while the (R)-enantiomer is largely inactive in this context. This knowledge is fundamental for the rational design of new, more effective, and safer antihypertensive drugs.

Future research may focus on exploring the potential biological activities of the (R)-enantiomer in other therapeutic areas, as its unique stereochemistry may allow it to interact with different biological targets. Furthermore, the development of more efficient and stereoselective synthetic methods for the production of enantiomerically pure (S)-2-amino-4-phenylbutanoic acid remains an area of active investigation, with biocatalytic approaches showing significant promise.

References

  • Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • IC 50 values for the inhibition of ACE by compounds 1-13. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Revealing the Sequence Characteristics and Molecular Mechanisms of ACE Inhibitory Peptides by Comprehensive Characterization of 160,000 Tetrapeptides. (2023, April 7). MDPI. Retrieved January 23, 2026, from [Link]

  • ACE inhibition IC50 values (μg/mL) of SPH and ultrafiltration... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The IC50 values of the two potent ACE inhibitory (ACEI) peptides. (A)... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Angiotensin-Converting Enzyme Inhibitors (ACE Inhibitors). (2024, January 17). YouTube. Retrieved January 23, 2026, from [Link]

  • Angiotensin I Converting Enzyme Inhibitors Containing Unnatural Alpha-Amino Acid Analogues of Phenylalanine. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

  • Mechanism of Action of ACE inhibitors. (2017, July 3). YouTube. Retrieved January 23, 2026, from [Link]

  • Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Representative ACE inhibitors characterized by the presence of the N-substituted-(S)-2-aminoethyl 4-phenylbutyrate moiety. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and ACE Inhibitory Activity of the Stereoisomers of Perindopril (S 9490) and Perindoprilate (S 9780). (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Medicinal Chemistry of ACE inhibitors. (2023, May 17). YouTube. Retrieved January 23, 2026, from [Link]

  • Stereochemistry in Drug Action. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC Method for (S)-2-Amino-4-phenylbutanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chiral molecules like (S)-2-Amino-4-phenylbutanoic acid is paramount. This non-proteinogenic amino acid is a crucial building block in the synthesis of various pharmaceutical agents, making a robust and reliable analytical method indispensable for quality control and pharmacokinetic studies. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-2-Amino-4-phenylbutanoic acid, alongside a comparative analysis with alternative techniques. The methodologies presented herein are grounded in the principles of scientific integrity and are designed to be self-validating systems, ensuring compliance with regulatory expectations.

The Central Role of Chiral Purity and Accurate Quantification

(S)-2-Amino-4-phenylbutanoic acid, as a chiral compound, exists as two enantiomers, (S) and (R). Often, only one enantiomer possesses the desired pharmacological activity, while the other may be inactive or even elicit adverse effects. Consequently, the ability to selectively quantify the (S)-enantiomer is not just an analytical challenge but a critical aspect of drug safety and efficacy. This guide focuses on a chiral HPLC method, a powerful technique for separating and quantifying enantiomers.[1][2]

Primary Recommended Method: Chiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization and Fluorescence Detection

The recommended method for the quantification of (S)-2-Amino-4-phenylbutanoic acid is chiral RP-HPLC. This technique offers a superb balance of specificity, sensitivity, and robustness. To enhance detection sensitivity and selectivity, a pre-column derivatization step with a fluorescent tagging agent is employed.[3][4] Most amino acids, including the target analyte, lack a strong chromophore, making direct UV detection less sensitive.[5][6] Fluorescence detection provides a significant advantage in this regard, offering higher sensitivity and selectivity.[7]

The choice of a chiral stationary phase (CSP) is the cornerstone of this method. Polysaccharide-based CSPs are often effective for the enantiomeric resolution of derivatized amino acids.[8][9] The derivatizing agent not only introduces a fluorophore but can also enhance the interaction with the CSP, leading to better separation.

Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages of the proposed analytical workflow, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing (S)-2-Amino-4-phenylbutanoic acid Derivatization Pre-column Derivatization (e.g., with OPA/FMOC) Sample->Derivatization Reaction Injection Autosampler Injection Derivatization->Injection Column Chiral RP-HPLC Column Injection->Column Separation Detection Fluorescence Detector Column->Detection Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Analysis Report Report Quantification->Report Final Report

Caption: Workflow for the quantification of (S)-2-Amino-4-phenylbutanoic acid via HPLC.

Method Validation: A Deep Dive into Core Parameters

The validation of an analytical method is a formal process that demonstrates its suitability for the intended purpose.[10] The following sections detail the experimental protocols for validating the chiral HPLC method, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

Specificity and Selectivity

Causality: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components such as impurities, degradation products, or the other enantiomer. In chiral analysis, demonstrating enantioselectivity is paramount.

Experimental Protocol:

  • Preparation of Solutions: Prepare individual solutions of the (S)-enantiomer, the (R)-enantiomer, and a racemic mixture. Also, prepare a placebo solution (matrix without the analyte).

  • Chromatographic Analysis: Inject each solution into the HPLC system.

  • Evaluation:

    • Confirm that the retention times of the (S) and (R) enantiomers are different and that the peaks are well-resolved in the racemic mixture.

    • The placebo solution should not show any interfering peaks at the retention time of the (S)-enantiomer.

    • Spike the placebo with a known concentration of the (S)-enantiomer and verify that the peak is detected at the expected retention time without any change in shape.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards of the (S)-enantiomer by diluting a stock solution to cover the expected concentration range in the samples.[12]

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Causality: Accuracy reflects the closeness of the measured value to the true value. It is a measure of the systematic error of the method.

Experimental Protocol:

  • Preparation of Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of the (S)-enantiomer.[14] Prepare at least three replicates for each level.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Evaluation:

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) x 100%.

    • The mean recovery should be within a pre-defined acceptance range (e.g., 98.0% to 102.0%).

Precision

Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare at least six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results. The RSD should typically be ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies. The RSD should typically be ≤ 3%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the (S)-enantiomer that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate the standard deviation of the y-intercepts of regression lines from multiple calibration curves.

    • Calculate the slope of the calibration curve.

    • LOD = (3.3 * σ) / S and LOQ = (10 * σ) / S, where σ is the standard deviation of the y-intercept and S is the slope.

Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.

Experimental Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.1 units)

  • Analyze a standard solution under each modified condition.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantitative results. The method is considered robust if the results remain within the acceptance criteria.

Data Summary: A Comparative Overview

The following table summarizes the expected performance characteristics of the validated HPLC method.

Validation ParameterAcceptance CriteriaExpected Performance
Specificity Resolution (Rs) between enantiomers > 1.5Rs > 2.0
Linearity Correlation coefficient (r²) ≥ 0.999r² > 0.9995
Accuracy Recovery: 98.0% - 102.0%99.5% - 101.5%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%Repeatability: < 1.0%; Intermediate: < 1.5%
LOD Signal-to-Noise Ratio ≈ 3:1~0.01 µg/mL
LOQ Signal-to-Noise Ratio ≈ 10:1~0.03 µg/mL
Robustness System suitability parameters remain within limitsNo significant impact on results

Alternative Analytical Techniques: A Comparative Analysis

While chiral HPLC is the recommended method, other techniques can also be employed for the analysis of amino acids. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, structural elucidation, or the available instrumentation.

HPLC with Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[16] It can provide molecular weight and structural information, which is particularly useful for impurity profiling and metabolite identification.[17]

Advantages:

  • High specificity and sensitivity.

  • Provides structural information.

  • Can analyze complex mixtures with minimal sample cleanup.[16]

Disadvantages:

  • Higher instrumentation cost and complexity.

  • Ion suppression effects from the matrix can affect quantification.

Gas Chromatography (GC)

Principle: GC is suitable for volatile and thermally stable compounds. For amino acids, derivatization is necessary to increase their volatility.

Advantages:

  • High resolution and efficiency.

  • Well-established technique.

Disadvantages:

  • Requires derivatization, which can be complex and introduce variability.

  • Not suitable for thermally labile compounds.

Capillary Electrophoresis (CE)

Principle: CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. Chiral selectors can be added to the electrolyte for enantiomeric separations.

Advantages:

  • High separation efficiency.

  • Requires very small sample volumes.

  • Low solvent consumption.

Disadvantages:

  • Lower sensitivity compared to HPLC with fluorescence detection.

  • Reproducibility can be a challenge.

Comparison of Analytical Methods
FeatureChiral HPLC with FluorescenceLC-MSGas Chromatography (GC)Capillary Electrophoresis (CE)
Specificity High (with chiral column)Very HighHighHigh
Sensitivity Very HighVery HighModerate to HighModerate
Quantitative Accuracy ExcellentGood to ExcellentGoodGood
Throughput ModerateModerateModerateHigh
Instrumentation Cost ModerateHighModerateModerate
Sample Preparation Derivatization often requiredMinimalDerivatization requiredMinimal
Structural Information NoYesLimitedNo
Best For Routine QC, enantiomeric purityImpurity profiling, metabolomicsVolatile compoundsHigh-efficiency separations

Logical Relationships in Method Validation

The validation parameters are interconnected, and a logical flow ensures a comprehensive assessment of the method's performance.

Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Range Precision->Range Robustness Robustness Robustness->Specificity Robustness->Linearity Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validated chiral RP-HPLC method with pre-column derivatization and fluorescence detection provides a reliable, sensitive, and specific approach for the quantification of (S)-2-Amino-4-phenylbutanoic acid. The comprehensive validation process, adhering to ICH guidelines, ensures the method's suitability for its intended purpose in a regulated environment. While alternative techniques like LC-MS offer complementary information, the described HPLC method stands as a robust and accessible workhorse for routine quality control and research applications. The choice of the most appropriate analytical technique will ultimately be guided by the specific analytical challenge, available resources, and the desired level of information.

References

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • ResearchGate. (n.d.). Method validation parameters of the HPLC method.
  • AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.
  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function.
  • Bai Tai Pai Ke Sheng Wu Ke Ji. (n.d.). How to determine protein amino acid sequences by mass spectrometry.
  • ResearchGate. (n.d.). Validation of an HPLC method for the determination of amino acids in feed.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Zhang, H., Cui, W., & Gross, M. L. (2014). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, 76, 17.9.1–17.9.30.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Lee, D. Y., et al. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. Molecules, 28(6), 2789.
  • Nakano, M., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(9), 807.
  • B'Hymer, C. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • AAFCO. (n.d.). Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed.
  • Abdulrahman, R. S., & Rohman, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy, 33(2), 143-154.
  • Wiley-VCH. (2007). Mass Spectrometry of Amino Acids and Proteins.
  • Armstrong, D. W., et al. (2020). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography, 34(10), e4910.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Alhealy, F. M., et al. (2023). Determination of Amino Acids by Different Methods. Turkish Journal of Physiotherapy and Rehabilitation, 32(3), 10193-10200.
  • Creative Proteomics. (2015). HPLC Method for Detecting Amino Acid.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • LibreTexts. (2021). 2.2.2: B2. Sequence Determination Using Mass Spectrometry.
  • ResearchGate. (n.d.). Pre-column Derivatization RP-HPLC Determination of Amino Acids in Asparagi Radix before and after Heating Process.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Gotti, R., et al. (2008). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of chromatographic science, 46(3), 245–251.
  • Chan, C. C., et al. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 28(6), 54-66.
  • ResearchGate. (n.d.). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 435-441.
  • BenchChem. (n.d.). Validation of an analytical method for 2,4-Dioxo-4-phenylbutanoic acid quantification.
  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 210-221.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of (S) and (R) Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is not merely an academic exercise; it is a critical necessity. While enantiomers share identical physical properties like melting point, boiling point, and solubility in achiral environments, their physiological effects can differ dramatically.[1][2][3][4] One enantiomer might be a potent therapeutic agent, while its mirror image could be inactive or, in the worst-case scenario, toxic. This guide provides an in-depth comparison of spectroscopic techniques used to differentiate and quantify (S) and (R) enantiomers, grounded in the principles of scientific integrity and practical application.

The fundamental challenge in distinguishing enantiomers lies in their identical behavior when interacting with achiral probes. Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, under typical achiral conditions, will produce identical spectra for both (S) and (R) forms.[5][6][7][8][9] Differentiation is only possible when the enantiomers are placed in a chiral environment, forcing them to interact differently and thus produce distinct spectroscopic responses.

The Achiral Barrier: Why Standard Spectroscopy Fails

In an achiral setting, spectroscopic techniques probe molecular properties that are independent of stereochemistry.

  • UV-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of light resulting from electronic transitions.[10] Since enantiomers have the same molecular formula and connectivity, their chromophores and electronic energy levels are identical, leading to indistinguishable UV-Vis spectra.[9][11]

  • Infrared (IR) Spectroscopy : IR spectroscopy detects the vibrational frequencies of chemical bonds.[12][13] As enantiomers possess the same bonds and functional groups, their vibrational modes are identical, resulting in superimposable IR spectra in solution or gas phase.[5][14] It is worth noting that in the solid state, differences in crystal lattice packing between a pure enantiomer and a racemic mixture can sometimes lead to discernible spectral variations.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In a standard achiral deuterated solvent, the chemical environment of every nucleus in one enantiomer is identical to that of the corresponding nucleus in its mirror image. Consequently, their NMR spectra are identical.[6][7]

The key to spectroscopic differentiation, therefore, is the introduction of a chiral influence that forces the enantiomers to behave as distinct chemical species.

Creating a Chiral Environment: NMR Spectroscopy with Chiral Additives

NMR spectroscopy is a powerful tool for enantiomeric differentiation when a chiral auxiliary is introduced into the sample. This auxiliary agent interacts with the (S) and (R) enantiomers to create diastereomeric species. Unlike enantiomers, diastereomers have different physical and chemical properties, which translates to distinct and resolvable NMR spectra.[6][7]

Causality of the Method

The core principle is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. This can be achieved through two primary mechanisms: covalent bonding with a Chiral Derivatizing Agent (CDA) or the formation of transient, non-covalent complexes with a Chiral Solvating Agent (CSA) or a Chiral Lanthanide Shift Reagent (CLSR).

A. Using Chiral Derivatizing Agents (CDAs)

CDAs are enantiomerically pure compounds that react with the analyte to form stable, covalent diastereomeric adducts. A classic example is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid.[15][16]

CDA_Workflow cluster_0 Sample Preparation cluster_1 Diastereomer Formation cluster_2 NMR Analysis Racemic Mixture\n(R)-Analyte + (S)-Analyte Racemic Mixture (R)-Analyte + (S)-Analyte Reaction Reaction Racemic Mixture\n(R)-Analyte + (S)-Analyte->Reaction Add (R)-CDA Diastereomeric Mixture\n(R,R)-Adduct + (S,R)-Adduct Diastereomeric Mixture (R,R)-Adduct + (S,R)-Adduct Reaction->Diastereomeric Mixture\n(R,R)-Adduct + (S,R)-Adduct Distinct NMR Signals Distinct NMR Signals Diastereomeric Mixture\n(R,R)-Adduct + (S,R)-Adduct->Distinct NMR Signals Measure Spectrum Quantification\n(Enantiomeric Excess) Quantification (Enantiomeric Excess) Distinct NMR Signals->Quantification\n(Enantiomeric Excess) Integrate Peaks

Caption: Workflow for enantiomer analysis using a Chiral Derivatizing Agent (CDA) in NMR.

Experimental Protocol: Derivatization with Mosher's Acid Chloride

  • Preparation : In a dry NMR tube, dissolve ~5-10 mg of the chiral alcohol or amine analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated pyridine.

  • Reagent Addition : Add a slight molar excess (1.1 to 1.2 equivalents) of enantiomerically pure (R)-Mosher's acid chloride. Add a small amount of a non-nucleophilic base like pyridine (if not used as the solvent) to scavenge the HCl byproduct.

  • Reaction : Cap the NMR tube and gently agitate. Allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by acquiring periodic ¹H NMR spectra.

  • NMR Acquisition : Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The trifluoromethyl (-CF₃) group on Mosher's acid provides a clean signal in the ¹⁹F NMR spectrum, often with excellent separation for the two diastereomers.[15]

  • Data Analysis : Identify the distinct signals corresponding to the two diastereomers. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of enantiomeric excess (ee).

B. Using Chiral Lanthanide Shift Reagents (CLSRs)

CLSRs, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are chiral Lewis acids that form rapidly exchanging, non-covalent diastereomeric complexes with Lewis basic sites (e.g., alcohols, amines, ketones) on the analyte molecules.[17][18][19] The paramagnetic lanthanide ion induces large changes in the chemical shifts of nearby protons, spreading out the spectrum and resolving otherwise overlapping signals of the two enantiomers.[17]

MethodInteraction TypeResulting SpeciesKey Advantage
CDA CovalentStable DiastereomersRobust, large spectral differences.
CLSR Non-covalentTransient Diastereomeric ComplexesIn-situ analysis, no chemical modification.

Chiroptical Spectroscopy: The Direct Approach

Chiroptical techniques are inherently sensitive to chirality because they measure the differential interaction of a molecule with left- and right-circularly polarized light.[20] For this reason, they are the most direct methods for distinguishing enantiomers.

CD_Principle cluster_0 Interaction with Chiral Molecule cluster_1 Measurement LCP Left Circularly Polarized Light Analyte Chiral Analyte LCP->Analyte Absorbance (A_L) RCP Right Circularly Polarized Light RCP->Analyte Absorbance (A_R) CD_Signal CD Signal (ΔA = A_L - A_R)

Caption: The fundamental principle of Circular Dichroism (CD) spectroscopy.

A. Electronic Circular Dichroism (ECD)

ECD spectroscopy is the chiroptical analog of UV-Vis spectroscopy.[9] It measures the difference in absorption between left- and right-circularly polarized light in the UV-visible range.

  • (S) and (R) Enantiomers : An (S) enantiomer and its corresponding (R) enantiomer will produce ECD spectra that are perfect mirror images of each other.[9] A positive band (Cotton effect) in one enantiomer will be a negative band of equal magnitude in the other.

  • Applications : ECD is a powerful tool for determining the absolute configuration of a chiral molecule by comparing the experimental spectrum to that of a known standard or to a theoretically predicted spectrum. It is also highly effective for quantifying enantiomeric purity.[21][22]

B. Vibrational Circular Dichroism (VCD)

VCD is the IR counterpart to ECD, measuring the differential absorption of circularly polarized light in the infrared region.[23][24]

  • (S) and (R) Enantiomers : Similar to ECD, enantiomers yield mirror-image VCD spectra.[25]

  • Applications : VCD provides rich structural information and is exceptionally useful for determining the absolute configuration of complex molecules in solution, without the need for crystallization.[25][26] Because all organic molecules have IR absorptions, VCD does not require a chromophore, which is a limitation of ECD.[24]

Experimental Protocol: Acquiring a VCD Spectrum

  • Sample Preparation : Prepare a high-concentration solution (typically 0.1 to 0.01 M) of the analyte in a suitable, non-absorbing solvent (e.g., CCl₄, CDCl₃). A high concentration is necessary because VCD signals are inherently weak.[24]

  • Cell Assembly : Use a sample cell with a short path length (e.g., 50-100 µm) to minimize solvent absorption.

  • Instrument Setup : Place the sample in a VCD spectrometer. Key components include an FT-IR spectrometer, a linear polarizer, and a photoelastic modulator (PEM) to generate the circularly polarized light.[23]

  • Data Acquisition : Collect interferograms over several hours to achieve an adequate signal-to-noise ratio. A solvent spectrum must also be collected under identical conditions for background subtraction.

  • Data Processing & Interpretation : The processed VCD spectrum shows positive and negative bands corresponding to the differential absorption. This spectrum can be compared to the spectrum of the other enantiomer (which should be its mirror image) or to quantum chemical calculations to assign the absolute configuration.

Comparative Summary of Spectroscopic Techniques

TechniquePrinciple of DifferentiationDirect/IndirectInformation ObtainedKey AdvantageKey Limitation
NMR (Achiral) NoneN/AStructure (no stereochem)High resolutionCannot distinguish enantiomers.
NMR + CDA Diastereomer Formation (Covalent)IndirectEnantiomeric Ratio (ee)Large, clear signal separation.Requires chemical reaction; potential for kinetic resolution errors.
NMR + CLSR Diastereomer Formation (Non-covalent)IndirectEnantiomeric Ratio (ee)Simple, in-situ measurement.Can cause line broadening; requires Lewis basic site.
ECD Differential absorption of circularly polarized UV-Vis lightDirectAbsolute Configuration, eeHigh sensitivity for chromophores.Requires a suitable chromophore near the chiral center.
VCD Differential absorption of circularly polarized IR lightDirectAbsolute Configuration, eeUniversal for chiral molecules.Inherently low signal intensity; requires high sample concentration.

Regulatory Perspective and Conclusion

Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that the stereoisomeric composition of a chiral drug be well-defined.[27][28] Manufacturers must develop quantitative, stereospecific assays early in the drug development process to understand the pharmacokinetic and pharmacodynamic profiles of each enantiomer.[27][29] The shift in the pharmaceutical industry is strongly towards the development of single-enantiomer drugs over racemic mixtures, underscoring the necessity of robust analytical methods.[30][31]

Choosing the right tool is paramount. For rapid quantification of enantiomeric excess in a synthetic chemistry lab, NMR with a chiral additive is often the most practical and accessible method.[32] For the unambiguous determination of absolute configuration, particularly for complex molecules or new chemical entities, the direct chiroptical methods of VCD and ECD are unparalleled.[26] A comprehensive understanding of these techniques, their underlying principles, and their practical execution empowers researchers to ensure the stereochemical purity, safety, and efficacy of next-generation therapeutics.

References

  • Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. National Institutes of Health. Available at: [Link]

  • Can IR Spectroscopy Distinguish Enantiomers? - Chemistry For Everyone. YouTube. Available at: [Link]

  • Can NMR be used to separate enantiomers or diastereomers? : r/Mcat. Reddit. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. Available at: [Link]

  • Enantiomers – Image | Mirror Image. Nanalysis. Available at: [Link]

  • Properties of Enantiomers. TSFX. Available at: [Link]

  • Development of New Stereoisomeric Drugs May 1992. U.S. Food and Drug Administration. Available at: [Link]

  • Electronic Circular Dichroism. Encyclopedia.pub. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Ultraviolet–visible spectroscopy of stereoisomers. Wikipedia. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available at: [Link]

  • Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Advances. Available at: [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. Available at: [Link]

  • Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. Available at: [Link]

  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. National Institutes of Health. Available at: [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. Available at: [Link]

  • 5.13: Chemical Properties of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Telling mirror molecules apart. Max-Planck-Gesellschaft. Available at: [Link]

  • Enantiomers: Understanding their Physical and Chemical Properties. Research and Reviews. Available at: [Link]

  • 11.2: Infrared (IR) Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Vibrational circular dichroism (VCD). Bruker. Available at: [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. Available at: [Link]

  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. National Institutes of Health. Available at: [Link]

  • Infrared Spectroscopy. Michigan State University. Available at: [Link]

  • Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. PubMed. Available at: [Link]

  • Chirality and Enantiomers. University of Potsdam. Available at: [Link]

  • Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration. ACS Measurement Science Au. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Properties Of Enantiomers. graduation.escoffier.edu. Available at: [Link]

  • Chiral Bioequivalence – An Explainer. Chiralpedia. Available at: [Link]

  • Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling, and Aggregate Size. ACS Publications. Available at: [Link]

  • 4.6. Physical Properties of Enantiomers vs. Diastereomers. Saskoer.ca. Available at: [Link]

  • In spectroscopy, can IR tell the difference between enantiomers?. Proprep. Available at: [Link]

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. Available at: [Link]

  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Circular dichroism. Wikipedia. Available at: [Link]

  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. National Institutes of Health. Available at: [Link]

  • Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. Chemistry Notes. Available at: [Link]

  • Guidance for Industry #169 - Drug Substance. U.S. Food and Drug Administration. Available at: [Link]

  • Chiral derivatizing agent. Wikipedia. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of (S)-2-Amino-4-phenylbutanoic Acid: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: February 2026

(S)-2-Amino-4-phenylbutanoic acid, also known as L-homophenylalanine, is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It serves as a crucial chiral building block for the synthesis of various therapeutic agents, including angiotensin-converting enzyme (ACE) inhibitors and other peptidomimetics. The stereochemistry at the α-carbon is paramount for biological activity, making enantioselective synthesis a critical challenge. This guide provides a comparative analysis of the two primary strategies for producing this valuable compound: traditional chemical synthesis and modern enzymatic biocatalysis.

This document is intended for researchers, chemists, and process development scientists. It moves beyond simple procedural descriptions to explore the underlying principles, practical considerations, and performance metrics of each approach, grounded in experimental data and authoritative sources.

Section 1: The Chemical Approach: Asymmetric Synthesis via Chiral Auxiliaries

Classical chemical methods for synthesizing amino acids, such as the Strecker synthesis, typically yield racemic mixtures, requiring a subsequent, often inefficient, resolution step to isolate the desired enantiomer.[1][2] To overcome this, modern asymmetric synthesis employs chiral auxiliaries to control the stereochemical outcome of the reaction. One of the most robust methods involves the diastereoselective alkylation of a glycine enolate equivalent complexed with a chiral auxiliary.[3][4]

The fundamental principle of this approach is to temporarily attach a chiral molecule (the auxiliary) to the achiral glycine substrate. This creates a chiral complex where one face of the molecule is sterically shielded, forcing an incoming electrophile (in this case, a phenethyl group) to attack from the less hindered face. This directed attack establishes the desired (S)-stereocenter. The final step involves the removal of the auxiliary, which can often be recovered and reused, to yield the enantiomerically enriched target amino acid.[3][5]

Causality in Experimental Design

The choice of a chiral auxiliary is critical and is dictated by its ability to provide high diastereoselectivity, its ease of attachment and removal under non-racemizing conditions, and its recyclability. Nickel(II) complexes of Schiff bases derived from glycine and chiral ligands, such as (S)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB), are highly effective.[3][6] The rigid, planar structure of the Ni(II) complex provides a well-defined steric environment, leading to excellent stereocontrol during the alkylation step. The use of a base, such as potassium hydroxide, is to deprotonate the α-carbon of the glycine moiety, forming the nucleophilic enolate necessary for the alkylation reaction.

G cluster_0 Chemical Synthesis Pathway Start Glycine Schiff Base + Chiral Auxiliary (e.g., BPB) Complex Chiral Ni(II) Complex Start->Complex + Ni(II) Enolate Nucleophilic Enolate Complex->Enolate + Base (e.g., KOH) Alkylation Diastereoselective Alkylation Enolate->Alkylation AlkylatedComplex Alkylated Diastereomeric Complex Alkylation->AlkylatedComplex Hydrolysis Acid Hydrolysis AlkylatedComplex->Hydrolysis Product (S)-2-Amino-4-phenylbutanoic acid Hydrolysis->Product Auxiliary Recovered Chiral Auxiliary Hydrolysis->Auxiliary for reuse Reagent 1-Bromo-2-phenylethane Reagent->Alkylation

Caption: Asymmetric chemical synthesis using a recyclable chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation

The following is a representative protocol adapted from methodologies for synthesizing similar amino acids using chiral auxiliaries.[5][6]

  • Complex Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral auxiliary (e.g., (S)-BPB-Ni(II)-Gly) in a suitable solvent like acetonitrile.

  • Deprotonation: Cool the solution to 0°C and add a powdered, non-nucleophilic base (e.g., anhydrous K₂CO₃ or solid KOH) to the stirred solution. Stir for 30 minutes to form the enolate.

  • Alkylation: Add 1-bromo-2-phenylethane (phenethyl bromide) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting complex.

  • Work-up: After the reaction is complete, filter off the base. Evaporate the solvent under reduced pressure. The resulting residue contains the alkylated diastereomeric complex.

  • Hydrolysis and Auxiliary Recovery: Disassemble the complex by dissolving the residue in a mixture of DME and 6N hydrochloric acid and heating to ~50°C for 2-3 hours.[6] This protonates the amino acid and precipitates the chiral auxiliary.

  • Purification: Filter the mixture to recover the chiral auxiliary. The filtrate, containing the hydrochloride salt of (S)-2-Amino-4-phenylbutanoic acid, can be further purified. This often involves chelation of the Ni(II) ions with EDTA, followed by standard purification techniques like ion-exchange chromatography or crystallization to yield the final product.[6]

Section 2: The Enzymatic Approach: Asymmetric Synthesis via Biocatalysis

Enzymatic synthesis represents a paradigm shift towards greener and more efficient manufacturing. Biocatalysts (enzymes) operate under mild, aqueous conditions with exquisite chemo-, regio-, and stereoselectivity. For the synthesis of (S)-2-Amino-4-phenylbutanoic acid, two enzymatic routes are particularly prominent: reductive amination using dehydrogenases and asymmetric transamination using transaminases (aminotransferases).[7][8]

The transaminase-catalyzed approach is exceptionally efficient. It involves the conversion of the prochiral keto acid, 2-oxo-4-phenylbutanoic acid, into the corresponding chiral amino acid.[9][10] The enzyme's active site acts as a chiral microenvironment, binding the substrate in a specific orientation that ensures the amino group is added to only one face of the molecule, resulting in the formation of almost exclusively the (S)-enantiomer.

Causality in Experimental Design

The core of this process is the transaminase enzyme, which requires pyridoxal-5'-phosphate (PLP) as a cofactor to shuttle the amino group.[9] The reaction equilibrium often needs to be shifted towards product formation. This is achieved by using a sacrificial amino donor, such as L-aspartic acid or L-glutamine, in stoichiometric excess.[9][10] The conversion of the amino donor to its corresponding keto acid co-product helps drive the reaction forward. The choice of a whole-cell biocatalyst versus an isolated enzyme is a key process decision. Whole cells can be cheaper to prepare and may contain cofactor regeneration systems, while isolated enzymes can offer higher purity and specific activity.[9][11]

G cluster_1 Enzymatic Synthesis Pathway KetoAcid 2-Oxo-4-phenylbutanoic acid (Prochiral) Reaction Asymmetric Transamination KetoAcid->Reaction Enzyme Transaminase (TA) + PLP Cofactor Enzyme->Reaction catalyzes Product (S)-2-Amino-4-phenylbutanoic acid (>99% ee) Reaction->Product CoProduct Keto Acid Co-Product (e.g., Oxaloacetate) Reaction->CoProduct drives equilibrium AminoDonor Amino Donor (e.g., L-Aspartate) AminoDonor->Reaction

Caption: Enzymatic synthesis via asymmetric transamination.

Experimental Protocol: Transaminase-Catalyzed Synthesis

The following is a representative protocol for a lab-scale enzymatic synthesis.[9]

  • Reaction Setup: In a temperature-controlled vessel (e.g., 30-40°C), prepare a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 8.0).

  • Reagent Addition: Dissolve the starting material, 2-oxo-4-phenylbutanoic acid (OPBA), the amino donor (e.g., L-glutamine, 1.2 equivalents), and the PLP cofactor (e.g., 5 mM) in the buffer solution.[9]

  • Enzyme Addition: Add the transaminase enzyme, either as a purified solution or as whole cells (e.g., E. coli overexpressing the enzyme).[9]

  • Reaction Monitoring: Maintain gentle stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via HPLC to determine the concentration of the product and the consumption of the starting material.

  • Work-up and Purification: Once the reaction reaches completion (typically >95% conversion), terminate it by adding acid to lower the pH, which precipitates the enzyme (if isolated). Centrifuge to remove the enzyme/cells. The product in the supernatant can be isolated and purified by adjusting the pH to its isoelectric point to induce crystallization, followed by filtration and washing. The high water solubility of the product may necessitate techniques like reactive crystallization for efficient recovery.[9]

Section 3: Comparative Performance Analysis

The choice between chemical and enzymatic synthesis depends on a variety of factors, including scale, cost, purity requirements, and environmental regulations. The following table summarizes the key performance indicators for each approach.

MetricChemical Synthesis (Chiral Auxiliary)Enzymatic Synthesis (Transaminase)Justification & Remarks
Enantioselectivity Good to Excellent (90-98% de/ee)Excellent (>99% ee)The highly specific active site of enzymes provides near-perfect stereocontrol.[7][9] Chemical methods are subject to side reactions or incomplete facial blockade.[6]
Yield Moderate to Good (70-85%)Good to Excellent (>90%)Enzymatic reactions are highly specific, minimizing byproduct formation.[7] Chemical routes often involve multiple steps, leading to cumulative losses.[6][12]
Reaction Conditions Harsh (Organic solvents, extreme temps/pH, inert atmosphere)Mild (Aqueous buffer, 25-50°C, neutral pH)Enzymes operate in physiological-like conditions, reducing energy consumption and the need for specialized equipment.[9][11]
Raw Materials Glycine derivatives, chiral auxiliaries, organometallic reagents, strong bases.Prochiral keto acids, simple amino donors (e.g., aspartate), water.Enzymatic routes often start from more advanced, yet readily accessible, prochiral precursors.[8][9]
Waste Generation Significant (Organic solvents, stoichiometric metal and base waste, auxiliary recovery byproducts).Minimal (Aqueous buffer, biodegradable enzyme, co-product is a simple keto acid).Biocatalysis is a cornerstone of Green Chemistry, drastically reducing the environmental footprint.
Scalability Well-established but can be complex due to handling of hazardous materials and waste streams.Highly scalable; fermentation and bioreactor technology are mature.[11]
Cost-Effectiveness High cost of chiral auxiliaries, metal catalysts, and solvents. Auxiliary recycling is crucial but involves losses.[6]Enzyme development can be costly, but the catalyst is reusable (immobilization) and operates in inexpensive media (water).

Conclusion

Both chemical and enzymatic methods offer viable pathways to enantiomerically pure (S)-2-Amino-4-phenylbutanoic acid.

Chemical synthesis , particularly through the use of chiral auxiliaries, is a powerful and versatile methodology that provides good stereocontrol and acceptable yields.[6] However, it is often hampered by the need for harsh reaction conditions, the use of expensive and often toxic reagents, and the generation of significant waste streams.

Enzymatic synthesis , exemplified by the transaminase-catalyzed approach, presents a compelling alternative that aligns with the principles of green and sustainable chemistry. It offers unparalleled stereoselectivity (>99% ee), high yields, and operates under mild, environmentally benign conditions.[7][9] While initial enzyme development can be an investment, the operational simplicity, reduced waste, and potential for catalyst reuse make it an increasingly attractive option for industrial-scale production.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on project-specific requirements. However, the clear advantages in selectivity, safety, and sustainability position enzymatic synthesis as the superior and forward-looking strategy for the production of (S)-2-Amino-4-phenylbutanoic acid and other high-value chiral compounds.

References

  • Pollegioni, L., & Servi, S. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Google Patents. (2011). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Patsnap. (n.d.). Preparation method of 2-amino-2-phenylbutyric acid. Eureka | Patsnap. [Link]

  • Hsiao, H. Y., Walter, J. F., Anderson, D. M., & Hamilton, B. K. (n.d.). Enzymatic Production of Amino Acids. Genencor, Inc.
  • ACS Omega. (2023). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Publications. [Link]

  • Molecules. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • National Center for Biotechnology Information. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. PubMed Central. [Link]

  • ResearchGate. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. [Link]

  • ResearchGate. (n.d.). A) Hydantoinase process for the synthesis of chiral D- or L-α-amino.... ResearchGate. [Link]

  • ResearchGate. (2015). Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. ResearchGate. [Link]

  • ResearchGate. (2002). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. ResearchGate. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Baldwin, J. E., & Flinn, A. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in Asymmetric Synthesis (Vol. 13).
  • Royal Society of Chemistry. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry. [Link]

  • National Center for Biotechnology Information. (2016). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PubMed Central. [Link]

  • PubMed. (2006). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. National Center for Biotechnology Information. [Link]

  • PubMed. (2004). Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants. National Center for Biotechnology Information. [Link]

  • Caltech. (1999). Inverting enantioselectivity by directed evolution of hydantoinase for improved production of L-methionine. Chemistry and Chemical Engineering Division. [Link]

  • MDPI. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-4-phenylbutanoic acid hydrochloride
Reactant of Route 2
(S)-2-Amino-4-phenylbutanoic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.